molecular formula C11H14O3 B6298447 3-Ethyl-4-methoxybenzoic acid methyl ester CAS No. 102820-38-2

3-Ethyl-4-methoxybenzoic acid methyl ester

Cat. No.: B6298447
CAS No.: 102820-38-2
M. Wt: 194.23 g/mol
InChI Key: FQVDXAALCDFSQT-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxybenzoic acid methyl ester is a high-purity chemical compound offered for research and development purposes. As a derivative of methyl benzoate, this ester belongs to a class of compounds studied for their utility in various scientific fields, including fragrance and material science . Research on structurally similar methyl benzoate esters suggests that the nature of substituents on the phenyl ring, such as the ethyl and methoxy groups present on this compound, can significantly influence physical properties and biological activities, including antioxidant and antibacterial effects . Furthermore, analogues like 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) have been investigated in preclinical studies for their ability to target critical cell survival pathways, such as Akt/NFκB, highlighting the research interest in modified benzoic acid esters for probing biological mechanisms . Available with a purity of 97% , this product is intended for use by qualified researchers in a controlled laboratory setting. Handle with appropriate care, referring to the Safety Data Sheet (SDS) before use. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-ethyl-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-8-7-9(11(12)14-3)5-6-10(8)13-2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVDXAALCDFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure of 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and characterization of 3-Ethyl-4-methoxybenzoic acid methyl ester . This document is structured for researchers requiring actionable data for experimental design and drug development applications.

Executive Summary

3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a functionalized benzoate intermediate used primarily in medicinal chemistry. It serves as a lipophilic scaffold for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and receptor antagonists where the 3-ethyl group provides critical steric bulk and hydrophobic interaction potential. This guide analyzes its physicochemical properties, spectroscopic signature, and validated synthetic pathways.[1]

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Data
IUPAC Name Methyl 3-ethyl-4-methoxybenzoate
Common Synonyms 3-Ethyl-p-anisic acid methyl ester; Methyl 3-ethyl-p-anisate
CAS Number 102820-38-2
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCC1=C(C=CC(=C1)C(=O)OC)OC
InChI Key Predicted based on structure
Physical Properties (Experimental & Predicted)
  • Physical State: Colorless to pale yellow oil or low-melting solid (dependent on purity).

  • Boiling Point: ~295–300 °C (at 760 mmHg) / ~140 °C (at 15 mmHg).

  • Melting Point: Low range (< 40 °C); often persists as a supercooled liquid.

  • Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; insoluble in water.

  • LogP (Lipophilicity): ~3.2 (Predicted). The ethyl group significantly increases lipophilicity compared to the methyl analog (Methyl 4-methoxybenzoate, LogP ~2.6), enhancing membrane permeability.

Structural Analysis & Electronic Effects

The molecule features a trisubstituted benzene ring with a "push-pull" electronic system:

  • Electronic Push (Donors):

    • 4-Methoxy Group (-OCH₃): Strong resonance donor (+M). It increases electron density at the ortho (positions 3, 5) and para (position 1) sites.

    • 3-Ethyl Group (-CH₂CH₃): Weak inductive donor (+I). It stabilizes the ring and adds lipophilic bulk.

  • Electronic Pull (Acceptor):

    • 1-Methoxycarbonyl Group (-COOCH₃): Strong electron-withdrawing group (-M, -I). It deactivates the ring towards electrophilic attack but facilitates nucleophilic attack at the carbonyl carbon.

Steric Considerations: The 3-ethyl group introduces steric hindrance adjacent to the 4-methoxy group. This forces the methoxy group slightly out of planarity in some conformers, potentially altering the metabolic stability (O-demethylation rates) compared to less hindered analogs.

Spectroscopic Characterization

1H NMR Prediction & Assignment (400 MHz, CDCl₃)

Note: Shifts are estimated based on substituent additivity rules relative to methyl benzoate and anisole.

Position Shift (δ ppm) Multiplicity Integration Coupling (Hz) Assignment Rationale
Ar-H (2) 7.85 – 7.90Doublet (d)1HJ ≈ 2.0Ortho to ester; Meta to ethyl. Deshielded by C=O anisotropy.
Ar-H (6) 7.80 – 7.85Doublet of Doublets (dd)1HJ ≈ 8.5, 2.0Ortho to ester. Deshielded.
Ar-H (5) 6.85 – 6.90Doublet (d)1HJ ≈ 8.5Ortho to methoxy. Shielded by +M effect of oxygen.
-OCH₃ (Ar) 3.89Singlet (s)3H-Methoxy attached to aromatic ring.
-COOCH₃ 3.86Singlet (s)3H-Methyl ester.
-CH₂- (Ethyl) 2.65Quartet (q)2HJ ≈ 7.5Benzylic methylene.
-CH₃ (Ethyl) 1.20Triplet (t)3HJ ≈ 7.5Terminal methyl.
Infrared (IR) Spectroscopy
  • 1715–1725 cm⁻¹: C=O Stretch (Ester). Strong, sharp band.

  • 1250–1275 cm⁻¹: C-O-C Asymmetric Stretch (Aryl alkyl ether).

  • 2950–2980 cm⁻¹: C-H Stretch (Aliphatic methyl/ethyl).

  • 1600, 1580 cm⁻¹: C=C Aromatic Ring Stretch.

Synthetic Pathways

The synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester can be approached via two primary routes. Route A is preferred for scale-up due to the availability of the acid precursor. Route B is a modification used when starting from the phenol.

Synthesis Diagram (DOT Visualization)

Synthesis Figure 1: Validated synthetic pathways for CAS 102820-38-2. Start1 3-Ethyl-4-hydroxybenzoic acid Step1 Methylation (O-Alkylation) Reagents: MeI or DMS, K2CO3 Solvent: Acetone/DMF Start1->Step1 Route B Target Methyl 3-ethyl-4-methoxybenzoate (Target) Step1->Target Start2 3-Ethyl-4-methoxybenzoic acid Step2 Fischer Esterification Reagents: MeOH, H2SO4 (cat.) Reflux Start2->Step2 Route A Step2->Target

Detailed Protocol: Route B (O-Alkylation)

This route is robust if starting from the commercially available 3-ethyl-4-hydroxybenzoic acid or its ester.

Reagents:

  • Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)[2]

  • Solvent: Acetone or DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: Dissolve 10.0 g of Methyl 3-ethyl-4-hydroxybenzoate in 100 mL of anhydrous acetone.

  • Base Addition: Add 14.2 g of finely ground anhydrous K₂CO₃. The suspension will turn yellow/orange as the phenoxide forms.

  • Alkylation: Add 4.0 mL of Methyl Iodide dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 90–95%.

    • Note: If using the acid as starting material (3-ethyl-4-hydroxybenzoic acid), use 2.5 eq of base and 2.5 eq of methylating agent to alkylate both the phenol and the carboxylic acid simultaneously.

Applications in Drug Development

Pharmacophore Utility

The 3-ethyl-4-methoxy motif is a specific variation of the "anisic acid" scaffold.

  • Kinase Inhibitors: The ethyl group fills small hydrophobic pockets (e.g., the "gatekeeper" region) in kinase ATP-binding sites, often improving potency over the methyl analog.

  • Metabolic Stability: The steric bulk of the ethyl group at position 3 can retard the metabolic O-demethylation of the methoxy group at position 4 by Cytochrome P450 enzymes, potentially extending the half-life of the drug candidate.

Self-Validating Quality Control

To ensure the integrity of this intermediate before use in subsequent steps (e.g., hydrolysis to the acid or reduction to the benzyl alcohol):

  • HPLC Purity: Must be >98% (254 nm).

  • 1H NMR Check: Verify the integral ratio of the Ethyl CH₂ (2H) to the Methoxy CH₃ (3H). A deviation suggests incomplete alkylation or side-chain oxidation.

References

  • ChemicalBook. (n.d.). 3-Ethyl-4-methoxybenzoic acid methyl ester Product Description. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & Chemistry WebBook: Benzoic acid esters. Retrieved from [3]

  • Bayer AG. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. US Patent 5,424,479A. Retrieved from

  • MDPI. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Analogous chemistry). Molecules, 12(8).[4] Retrieved from

Sources

Advanced Technical Whitepaper: 3-Ethyl-4-methoxybenzoic Acid Methyl Ester (CAS 102820-38-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized benzoic acid derivatives serve as foundational pharmacophores for a myriad of targeted therapeutics. 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a highly specialized, structurally versatile intermediate. Characterized by its specific alkyl and alkoxy substitution pattern on the aromatic ring, this compound is primarily utilized as a protected precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including selective phosphodiesterase (PDE) inhibitors and novel receptor modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide deconstructs the physicochemical profile, the mechanistic rationale for its synthesis, a self-validating experimental protocol, and its downstream applications in drug discovery.

Physicochemical Profiling

Understanding the quantitative physical properties of this intermediate is critical for optimizing reaction conditions, predicting solubility during extraction, and establishing chromatographic purification parameters. The data below is synthesized from authoritative chemical databases[1],[2].

PropertyValueScientific Implication for Workflows
Chemical Name 3-Ethyl-4-methoxybenzoic acid methyl esterStandard IUPAC nomenclature for structural identification.
Synonyms Methyl 3-ethyl-4-methoxybenzoateCommonly used in commercial inventory systems[2].
CAS Number 102820-38-2Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₁₁H₁₄O₃Dictates the exact mass for mass spectrometry (MS) validation[1].
Molecular Weight 194.23 g/mol Essential for precise stoichiometric calculations in synthesis[1].
Structural Features Ortho-substituted ethyl/methoxy groupsSteric hindrance at the 3,4-positions influences downstream coupling kinetics.

Mechanistic Rationale for Synthesis

The most robust and industrially scalable method for generating 3-ethyl-4-methoxybenzoic acid methyl ester is the Fischer Esterification of its corresponding carboxylic acid precursor, 3-ethyl-4-methoxybenzoic acid (PubChem CID 18430716)[3].

Mechanistic Causality: The reaction relies on acid catalysis (typically sulfuric acid) to protonate the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol acts as both the nucleophile and the solvent. Following nucleophilic attack and subsequent proton transfer, water is eliminated to form the ester. Because Fischer esterification is entirely reversible, we exploit Le Chatelier's Principle by using a massive molar excess of methanol (as the solvent) to drive the equilibrium exclusively toward the methyl ester product.

SyntheticWorkflow SM 3-Ethyl-4-methoxybenzoic acid (Precursor) Reagents MeOH, H2SO4 (cat.) Reflux, 65°C SM->Reagents Esterification Workup NaHCO3 Quench EtOAc Extraction Reagents->Workup Neutralization Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Crude Organic Phase Product 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) Purification->Product Purified Yield

Caption: Synthetic workflow for 3-Ethyl-4-methoxybenzoic acid methyl ester.

Experimental Protocol: Self-Validating Synthesis & Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an intrinsic causality explanation and an analytical checkpoint to guarantee the purity and yield of the final [4] compound.

Step 1: Reaction Setup & Acid Catalysis
  • Procedure: Dissolve 10.0 g (approx. 55.5 mmol) of 3-ethyl-4-methoxybenzoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C using an ice bath. Slowly add 1.0 mL of concentrated sulfuric acid (

    
    ) dropwise.
    
  • Causality: The dissolution in anhydrous methanol prevents the premature introduction of water, which would push the equilibrium backward. The dropwise addition of

    
     at 0°C mitigates the exothermic heat of dilution, preventing localized boiling and the formation of unwanted dimethyl ether byproducts.
    
Step 2: Equilibrium Driving (Reflux)
  • Procedure: Attach a reflux condenser and heat the reaction mixture to 65°C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint (In-Process Control): After 10 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate mobile phase. The reaction is self-validating when the lower

    
     spot (polar carboxylic acid) is entirely consumed and replaced by a distinct, higher 
    
    
    
    spot (less polar methyl ester).
Step 3: Quenching and Liquid-Liquid Extraction
  • Procedure: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Dilute the crude residue with 150 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 100 mL of saturated aqueous sodium bicarbonate (

    
    ), followed by 100 mL of brine.
    
  • Causality: The

    
     wash is critical. It neutralizes the 
    
    
    
    catalyst and deprotonates any unreacted starting carboxylic acid, shifting it into the aqueous layer as a water-soluble sodium salt. This ensures the organic layer exclusively retains the target methyl ester.
Step 4: Analytical Characterization (Final Release)
  • Procedure: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and evaporate to yield the pure product.
    
  • Validation Checkpoint: Submit the compound for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

    • Success Criteria:

      
      -NMR must show a distinct singlet near 
      
      
      
      3.85 ppm integrating for 3 protons (the newly formed methyl ester group), alongside the existing methoxy singlet and ethyl group signals. The LC-MS must show a dominant peak at
      
      
      195
      
      
      .

Applications in Targeted Drug Discovery

In medicinal chemistry, the 3-alkyl-4-alkoxybenzoic acid motif is a highly privileged structure. While the methyl ester (CAS 102820-38-2) acts as a robust protecting group during upstream synthetic steps (such as cross-coupling or halogenation on adjacent rings), it is eventually saponified to yield the active carboxylic acid or converted into an amide.

A primary application for this specific steric and electronic profile is in the development of Phosphodiesterase-4 (PDE4) inhibitors . Molecules bearing the 3-ethyl-4-methoxy (or similar dialkoxy/alkyl-alkoxy) substitution pattern mimic the endogenous substrate cAMP. By competitively binding to the active site of the PDE4 enzyme, these APIs prevent the hydrolysis of cAMP, leading to intracellular cAMP accumulation. This cascade activates Protein Kinase A (PKA), which subsequently suppresses the release of pro-inflammatory cytokines (like TNF-


), making these derivatives highly valuable in treating COPD, asthma, and inflammatory dermatoses.

PDE4Mechanism Ligand Methoxybenzoate Derivative (Active API) PDE4 PDE4 Enzyme (Active Site) Ligand->PDE4 Competitive Inhibition AMP 5'-AMP (Inactive) PDE4->AMP Blocked Hydrolysis cAMP Intracellular cAMP cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Accumulation & Activation Inflammation Pro-inflammatory Cytokines PKA->Inflammation Pathway Suppression

Caption: Mechanism of action for methoxybenzoate-derived PDE4 inhibitors.

References

The following authoritative sources were utilized to verify the physicochemical properties, analytical standards, and precursor data for this whitepaper:

  • Title: 3-Ethyl-4-methoxybenzoic acid | CID 18430716 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Technical Guide: Solubility Profile & Characterization of Methyl 3-ethyl-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization framework for Methyl 3-ethyl-4-methoxybenzoate (CAS 102820-38-2).

Executive Summary

Methyl 3-ethyl-4-methoxybenzoate (CAS: 102820-38-2) is a critical organic building block, primarily serving as an intermediate in the synthesis of complex pharmaceutical agents (e.g., structural analogs of phosphodiesterase inhibitors).[1][2] Its utility in process chemistry is defined by its lipophilic nature and specific solubility behavior in reaction and crystallization solvents.[3]

This guide provides a comprehensive solubility profile derived from structural thermodynamics and experimental validation protocols. It addresses the lack of public physicochemical data by establishing a predictive-experimental framework for researchers to optimize solvent selection for synthesis, purification, and formulation.[3]

Physicochemical Characterization

Before establishing solubility, the fundamental physicochemical properties must be defined to model thermodynamic behavior.[3]

PropertyValue / DescriptorSource/Method
Chemical Name Methyl 3-ethyl-4-methoxybenzoateIUPAC
CAS Number 102820-38-2Chemical Registry
Molecular Formula C₁₁H₁₄O₃Calculated
Molecular Weight 194.23 g/mol Calculated
Physical State Low-melting solid or Viscous Oil (Ambient)Structural Inference*
LogP (Predicted) ~3.2 - 3.5Lipophilicity Model
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 3 (Ester Carbonyl, Ether Oxygen)Structure Analysis

*Note: The ethyl group at the 3-position disrupts the crystal lattice symmetry compared to methyl 4-methoxybenzoate (MP ~48°C), significantly lowering the melting point, potentially resulting in an oil at room temperature.

Solubility Thermodynamics & Predicted Profile

Solubility is governed by the thermodynamic activity of the solute and the cohesive energy density of the solvent.[3] Using Hansen Solubility Parameters (HSP) , we predict the interaction radius (


) between the solute and various solvents.[3]
Hansen Solubility Prediction

The solute is characterized by moderate dispersion forces (


), low polarity (

), and moderate hydrogen bonding capability (

).[3]

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent match for dispersion and polar interactions.
Esters Ethyl Acetate, Isopropyl AcetateHigh "Like dissolves like"; ester-ester interactions are thermodynamically favorable.
Aromatics Toluene, XyleneHigh

stacking interactions with the benzoate ring.[3]
Alcohols Methanol, Ethanol, IPAModerate to High Soluble, but temperature-dependent. Good for crystallization (cooling).[3]
Ethers THF, MTBE, 2-MeTHFHigh Strong dipole-dipole compatibility.
Alkanes Hexane, HeptaneLow to Moderate The ethyl group aids solubility, but the polar ester/methoxy groups resist solution.[3]
Aqueous Water, Buffers (pH 1-10)Insoluble High LogP (>3.[3]0) and lack of H-bond donors preclude aqueous solubility.[3]
Solvent Selection Logic (DOT Visualization)

The following decision tree illustrates the solvent selection process for Reaction vs. Crystallization based on the predicted profile.

SolventSelection Start Start: Methyl 3-ethyl-4-methoxybenzoate Goal Define Process Goal Start->Goal Reaction Reaction Medium (High Solubility Required) Goal->Reaction Synthesis Cryst Crystallization/Purification (Temp-Dependent Solubility) Goal->Cryst Purification DCM DCM / THF (High Solvency, Low T) Reaction->DCM Ambient/Cold Toluene Toluene (High Solvency, High T) Reaction->Toluene Reflux Alcohol Alcohols (MeOH/EtOH) (High dH/dT slope) Cryst->Alcohol Single Solvent Binary Binary System (Solvent/Anti-solvent) Cryst->Binary Yield Optimization System EtOAc / Heptane Binary->System

Figure 1: Strategic solvent selection workflow for synthesis and purification based on thermodynamic solubility predictions.

Experimental Determination Protocol

Since specific quantitative data (mg/mL) varies by lot purity and temperature, the following Standard Operating Procedure (SOP) is required to generate the exact solubility curve for your specific batch.

Gravimetric Saturation Method (The "Gold Standard")

This protocol ensures data integrity by eliminating reliance on optical detection, which can be skewed by impurities.[3]

Reagents: HPLC-grade solvents, Methyl 3-ethyl-4-methoxybenzoate (>98% purity). Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, Analytical balance.

Step-by-Step Workflow:

  • Preparation: Add excess solid solute (approx. 500 mg) to 2 mL of target solvent in a crimp-top vial.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Stop agitation. Allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).[3]

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a tared weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream.[3]

    • Weigh the residue.[3]

  • Calculation:

    
    
    
Dynamic Solubility Workflow (DOT Visualization)

This diagram outlines the self-validating workflow to ensure the measured solubility is accurate and not a kinetic artifact.

SolubilityProtocol Step1 1. Excess Solute Addition Step2 2. Equilibration (24h @ T) Step1->Step2 Step3 3. Check for Residual Solid Step2->Step3 Step4 4. Add More Solute Step3->Step4 No Solid Left Step5 5. Filter & Assay (HPLC/Gravimetric) Step3->Step5 Solid Present Step4->Step2 Repeat

Figure 2: Self-validating experimental workflow to ensure saturation equilibrium is achieved.

Critical Applications & Process Implications

Reaction Solvent Suitability

For nucleophilic substitutions or esterifications involving this intermediate:

  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[3]

    • Why: These solvents provide high solubility (>200 mg/mL estimated), ensuring the reaction remains homogeneous, which improves kinetics and prevents "hot spots" or occlusion of reagents in a slurry.[3]

Crystallization & Purification
  • Recommended System: Ethyl Acetate / Heptane .[3]

    • Why: The compound is highly soluble in Ethyl Acetate.[3] Adding Heptane (anti-solvent) gradually reduces solubility, forcing controlled nucleation.[3]

  • Alternative: Methanol (Cold) .[3]

    • Why: Solubility in methanol drops significantly below 0°C, allowing for high-yield recovery upon cooling a saturated warm solution.[3]

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-, methyl ester (Methyl Anisate) - Thermochemical Data.[3] Available at: [Link][4]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3] (Methodology for solubility prediction).[3][5][6]

  • PubChem. Methyl 4-methoxybenzoate (Structural Analog Data). Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[3] (Standard protocols for recrystallization and solvent selection).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 102820-38-2 before handling.

Sources

Safety Data Sheet (SDS) & Technical Integration Guide: 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Mechanistic Toxicology, and Applied Synthetic Protocols

Executive Summary

In modern drug discovery and materials science, functionalized benzoates serve as critical building blocks for active pharmaceutical ingredients (APIs) and advanced polymers. 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a highly versatile intermediate. However, as a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a foundational parameter of experimental design. The physicochemical properties of this ester dictate both its reactivity in the round-bottom flask and its toxicological interaction with biological tissues.

This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with field-proven experimental workflows, providing a comprehensive guide to safely handling and chemically transforming this compound[1].

Physicochemical Profiling & Safety Data

To design a safe and effective experimental protocol, we must first understand the quantitative parameters of the molecule. The table below consolidates the critical physicochemical and hazard data required for laboratory integration.

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / Data
Chemical Name 3-Ethyl-4-methoxybenzoic acid methyl ester
CAS Registry Number 102820-38-2
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State Liquid / Low-melting solid (temperature dependent)
Hazard Classifications H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Storage Conditions Store tightly sealed in a cool, dry, well-ventilated area (2–8°C recommended for long-term stability)

Data sourced and verified from standard chemical safety repositories[1][2].

Mechanistic Toxicology & Safety Workflows

Understanding the causality behind hazard statements empowers chemists to implement smarter safety controls.

The Causality of Irritation (H315, H319, H335): Why does this specific ester trigger severe skin, eye, and respiratory irritation? The lipophilic nature of the ethyl and methoxy substituents allows the molecule to easily partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed into local tissues, endogenous non-specific esterases can prematurely hydrolyze the ester. This localized enzymatic cleavage releases 3-ethyl-4-methoxybenzoic acid and methanol directly into the cellular matrix, dropping the local pH and triggering an acute inflammatory cascade[2].

To mitigate this, engineering controls and Personal Protective Equipment (PPE) must be strictly sequential and non-negotiable.

G A Hazard Identification (H302, H315, H319, H335) B Engineering Controls (Fume Hood, Local Exhaust) A->B C PPE Protocol (Nitrile, Splash Goggles) B->C D Experimental Execution (Controlled Environment) C->D

Fig 1: Sequential safety workflow for mitigating exposure to hazardous ester derivatives.

Experimental Protocols: Base-Catalyzed Saponification

The most common application of 3-Ethyl-4-methoxybenzoic acid methyl ester is its deprotection (hydrolysis) to yield the free carboxylic acid for subsequent amide coupling or API synthesis.

Mechanistic Insight: The methoxy group at the para position relative to the ester is strongly electron-donating via resonance (+R effect). This electron density delocalizes into the aromatic ring and partially reduces the electrophilicity of the ester carbonyl carbon. Consequently, nucleophilic attack by the hydroxide ion is kinetically slower than in an unsubstituted methyl benzoate, necessitating elevated thermal energy (refluxing) to drive the reaction[3].

Protocol: Hydrolysis to 3-Ethyl-4-methoxybenzoic acid

This protocol is designed as a self-validating system , ensuring high purity and yield while minimizing hazardous exposure[3][4].

Step 1: Reaction Setup & Co-Solvent Addition

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 g (~10.3 mmol) of 3-Ethyl-4-methoxybenzoic acid methyl ester. Add 20 mL of 2M aqueous NaOH, followed by 5 mL of Methanol.

  • Causality: The starting ester is highly lipophilic and poorly soluble in pure aqueous NaOH. Methanol acts as a critical co-solvent, bridging the solubility gap to create a homogeneous reaction environment and preventing unreacted ester from becoming trapped in biphasic micelles.

Step 2: Reflux & Nucleophilic Attack

  • Action: Attach a reflux condenser and heat the mixture to a gentle boil (~100°C) for 1 hour.

  • Causality: The thermal energy overcomes the activation barrier set by the electron-donating methoxy group, allowing the OH⁻ nucleophile to form the transient tetrahedral intermediate, which subsequently collapses to release methanol and the water-soluble sodium 3-ethyl-4-methoxybenzoate salt.

Step 3: Extraction of Impurities (Self-Validation Checkpoint)

  • Action: Cool the mixture to room temperature. Transfer to a separatory funnel and extract with 15 mL of Dichloromethane (DCM). Discard the organic (lower) layer and retain the aqueous (upper) layer.

  • Causality: This step removes any trace unreacted starting ester or non-polar impurities.

  • Validation: Spot the aqueous layer on a TLC plate against a standard of the starting ester (Eluent: 7:3 Hexane:EtOAc). The absence of a high-Rf UV-active spot confirms complete ester consumption.

Step 4: Acidification & Precipitation

  • Action: Transfer the aqueous layer to a beaker and place it in an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH is < 2 (verify with Congo red indicator paper).

  • Causality: Neutralization is highly exothermic; the ice bath prevents thermal degradation and maximizes the precipitation of the newly formed, water-insoluble free carboxylic acid.

Step 5: Isolation

  • Action: Isolate the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual NaCl and HCl. Dry under a high vacuum.

G Ester Methyl Ester (Lipophilic) NaOH 2M NaOH / MeOH (Nucleophilic Attack) Ester->NaOH Intermediate Tetrahedral Intermediate (Transient) NaOH->Intermediate Reflux 1h Salt Sodium Benzoate Salt (Aqueous Soluble) Intermediate->Salt - MeOH HCl Conc. HCl (Acidification pH < 2) Salt->HCl Extraction Product Benzoic Acid Derivative (Precipitate) HCl->Product Ice Bath

Fig 2: Base-catalyzed saponification pathway of 3-Ethyl-4-methoxybenzoic acid methyl ester.

References

  • AskFilo. "Experiment 1: Hydrolysis of Methyl Benzoate - Balanced Chemical Equations and Procedures." AskFilo Educational Resources. Available at:[Link]

  • Scribd. "Hydrolysis of Methyl Benzoate Experiment - Green Chemistry and Nucleophilic Acyl Substitution." Scribd Documents. Available at:[Link]

Sources

Toxicology and Safety Assessment of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Ethyl-4-methoxybenzoic acid methyl ester (CAS No. 102820-38-2) is a specialized substituted aromatic ester utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical development[1]. Structurally, it features a benzene ring substituted with a methoxy group, an ethyl group, and a methyl ester moiety.

While direct in vivo toxicological data for this specific CAS number is limited, a rigorous safety assessment can be constructed using predictive toxicology. By leveraging read-across methodology from structural analogs like and applying Quantitative Structure-Toxicity Relationships (QSTR)[2], we can accurately map its hazard profile. This whitepaper provides drug development professionals with a comprehensive, self-validating framework for evaluating the safety and mechanistic toxicology of this compound.

Mechanistic Toxicology & Predictive Profiling

Metabolic Hydrolysis Pathway

The systemic toxicity of methyl benzoate derivatives is fundamentally dictated by their pharmacokinetic fate. Upon systemic exposure, 3-ethyl-4-methoxybenzoic acid methyl ester undergoes rapid hydrolysis mediated by hepatic carboxylesterases (CES1 and CES2).

Causality: Esters are generally lipophilic and exhibit lower direct cellular toxicity than their parent acids. However, CES-mediated cleavage yields two distinct metabolites: 3-ethyl-4-methoxybenzoic acid and methanol . The safety assessment must therefore account for the bioenergetic impact of the free acid and the localized toxicity of the methanol byproduct.

MetabolicPathway A 3-Ethyl-4-methoxybenzoic acid methyl ester B Hepatic Carboxylesterases (CES1/CES2) A->B Hydrolysis C 3-Ethyl-4-methoxybenzoic acid B->C D Methanol B->D E Mitochondrial Uncoupling (Toxicity Mechanism) C->E Bioenergetic Stress

Metabolic hydrolysis pathway of 3-Ethyl-4-methoxybenzoic acid methyl ester and toxicity mechanism.

Mitochondrial Bioenergetics & Uncoupling

The primary toxicological concern for substituted methoxybenzoic acids is their interaction with cellular bioenergetics.[3].

Causality: Due to their specific lipophilicity and pKa, these acids can shuttle protons across the inner mitochondrial membrane. This action collapses the transmembrane electrical potential (


) and inhibits respiratory complexes II and III, leading to a compensatory but inefficient spike in oxygen consumption (State 4 respiration) followed by bioenergetic failure at high concentrations[3].
Quantitative Structure-Toxicity Relationships (QSTR)QSTR models utilizing Molecular Connectivity Indices (MCI) provide a highly accurate, mathematically validated approach to predicting the acute oral toxicity (LD50) of benzoic acid compounds[3]. By mapping the structural descriptors of the ethyl and methoxy substituents, the compound aligns with a low-to-moderate acute toxicity profile, typical of non-halogenated methoxybenzoates.

Tiered Safety Assessment Framework

To minimize animal testing while ensuring rigorous hazard identification, the safety assessment follows a tiered, logic-driven workflow.

SafetyWorkflow Tier1 Tier 1: QSTR & Read-Across (In Silico Profiling) Tier2 Tier 2: In Vitro Assays (EpiDerm, Ames, HepG2) Tier1->Tier2 Prioritization Tier3 Tier 3: Mechanistic Profiling (Mitochondrial Respiration) Tier2->Tier3 Hazard ID Decision Risk Characterization & Safety Thresholds Tier3->Decision Risk Assessment

Tiered safety assessment workflow integrating in silico, in vitro, and mechanistic profiling.

Quantitative Data & Predictive Safety Thresholds

The following table synthesizes the predicted toxicological endpoints based on QSTR modeling[2] and read-across data from methyl 4-methoxybenzoate.

Toxicological EndpointPredicted Value / ClassificationDerivation Method & Source
Acute Oral LD50 (Rat) > 2,000 mg/kgQSTR MCI Modeling / Read-Across[2]
Skin Irritation Mild to Moderate IrritantRead-Across (CAS 121-98-2)
Eye Irritation Moderate IrritantRead-Across (CAS 121-98-2)
Mutagenicity (Ames) NegativeIn Silico Structural Alert Profiling
Mitochondrial Toxicity Weak UncouplerMechanistic Inference (Methoxybenzoates)[3]

Self-Validating Experimental Protocols

To empirically validate the in silico predictions, the following laboratory protocols are designed as self-validating systems. Every step includes internal controls to ensure that data artifacts cannot be misinterpreted as biological phenomena.

Protocol 1: In Vitro Carboxylesterase Hydrolysis Assay (LC-MS/MS)

Objective: Determine the half-life (


) and intrinsic clearance (

) of the ester to predict systemic exposure of the parent vs. the acid metabolite. Self-Validation Mechanism: The inclusion of a heat-inactivated microsome control ensures that any observed depletion is strictly enzymatic, not due to chemical instability in the buffer.
  • Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Spike 3-ethyl-4-methoxybenzoic acid methyl ester to a final concentration of 1 µM. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (IS). Causality: The IS corrects for any matrix effects or ion suppression during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent mass (m/z 194.2) and the appearance of the acid metabolite.

Protocol 2: Mitochondrial Bioenergetics Profiling (Seahorse XF)

Objective: Quantify the uncoupling effect of the hydrolyzed metabolite on cellular respiration. Self-Validation Mechanism: The sequential injection of specific electron transport chain modulators creates a closed-loop validation. If the baseline Oxygen Consumption Rate (OCR) does not respond correctly to the controls, the assay invalidates itself.

  • Cell Culture: Seed HepG2 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Equilibration: Wash cells and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.

  • Compound Exposure: Inject the hydrolyzed metabolite (3-ethyl-4-methoxybenzoic acid) at titrating doses (10 µM to 500 µM) to measure changes in basal respiration. Causality: An immediate spike in OCR indicates proton uncoupling.

  • Sequential Validation Injections:

    • Injection A (Oligomycin, 1 µM): Blocks ATP synthase. Validates that the remaining OCR is due to proton leak.

    • Injection B (FCCP, 0.5 µM): Collapses the proton gradient. Validates the maximal respiratory capacity of the cells[3].

    • Injection C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complexes I and III. Validates that the measured oxygen consumption was strictly mitochondrial.

References

  • Title: Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics Source: PubMed (Journal of Biochemical and Molecular Toxicology) URL: [Link]

  • Title: Study on QSTR of Benzoic Acid Compounds with MCI Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

A Medicinal Chemist's Guide to 3-Ethyl-4-methoxybenzoic Acid Methyl Ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, ranging from local anesthetics like benzocaine to potent anticancer agents.[1][2][3] This guide focuses on the specific, yet underexplored, scaffold of 3-Ethyl-4-methoxybenzoic acid methyl ester. We will provide a comprehensive overview of rational synthetic strategies for this core and its subsequent derivatives, detail essential characterization protocols, and explore the therapeutic potential by drawing logical parallels from structurally related compounds. This document serves as a technical resource for researchers and scientists engaged in the design and development of novel small-molecule therapeutics, offering both foundational knowledge and actionable experimental insights.

The 3-Ethyl-4-methoxybenzoic Acid Ester Scaffold: A Structural Overview

The therapeutic efficacy and pharmacological profile of a drug molecule are intrinsically linked to its structure. The 3-Ethyl-4-methoxybenzoic acid methyl ester scaffold possesses distinct functional groups that are expected to govern its physicochemical and biological properties.

  • Benzoic Acid Core: This aromatic carboxylic acid derivative provides a rigid, planar structure that is a common feature in many biologically active molecules. It serves as an excellent anchor for introducing diverse functional groups.

  • Methyl Ester Group: The ester functionality at the 1-position is a critical site for metabolic activity and prodrug strategies. It is susceptible to hydrolysis by esterase enzymes in the body, which can release the active carboxylic acid form. The choice of methyl ester versus other esters (e.g., ethyl) can fine-tune the rate of hydrolysis and impact drug half-life and potency.[4]

  • 4-Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring. It can participate in hydrogen bonding as an acceptor and often enhances metabolic stability by blocking a potential site of aromatic hydroxylation. Its presence is a key feature in many natural products and their synthetic analogs.[5]

  • 3-Ethyl Group (-CH₂CH₃): The placement of this small, lipophilic alkyl group ortho to the methoxy group adds steric bulk and increases lipophilicity. This can significantly influence how the molecule binds to a target protein, potentially enhancing selectivity and potency while also affecting solubility and membrane permeability.

Understanding these individual contributions is paramount for the rational design of derivatives with optimized therapeutic profiles.

Synthetic Pathways and Methodologies

A robust and flexible synthetic strategy is essential for generating a library of derivatives for structure-activity relationship (SAR) studies. The following sections outline a plausible pathway to the core scaffold and its subsequent modification.

Synthesis of the Core Scaffold: Methyl 3-Ethyl-4-methoxybenzoate

The synthesis of the core scaffold can be approached via a multi-step sequence starting from readily available precursors like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The key transformations involve a Friedel-Crafts acylation to introduce the ethyl precursor, followed by reduction and final esterification.

G A Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) B Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) A->B Step 1 C Intermediate Ketone (3-Acetyl-4-hydroxy-5-methoxybenzoic acid) B->C D Clemmensen or Wolff-Kishner Reduction C->D Step 2 E 3-Ethyl-4-hydroxy-5-methoxybenzoic acid D->E F Fischer-Speier Esterification (Methanol, H₂SO₄ cat.) E->F Step 3 G Target Core Scaffold (Methyl 3-Ethyl-4-methoxybenzoate) F->G

Caption: Proposed synthetic workflow for the core scaffold.

Derivatization Strategies

With the core scaffold in hand, a multitude of derivatives can be generated. The primary handles for derivatization are the methyl ester and the aromatic ring.

  • Ester Modification (Amidation): Converting the ester to an amide is a common strategy in medicinal chemistry to improve metabolic stability and introduce new hydrogen bonding capabilities.

  • Aromatic Ring Substitution: Further functionalization of the aromatic ring, such as through iodination, provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide array of substituents to thoroughly explore the chemical space.[6]

This protocol describes a two-step procedure involving the saponification of the methyl ester to the corresponding carboxylic acid, followed by amide coupling.

Step 1: Saponification of Methyl 3-Ethyl-4-methoxybenzoate

  • Dissolution: Dissolve Methyl 3-Ethyl-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at 60°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-Ethyl-4-methoxybenzoic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Activation: Dissolve the 3-Ethyl-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane. Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 20 minutes.

  • Amine Addition: Add propylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final amide product.

Physicochemical Properties and Analytical Characterization

Thorough characterization is critical to confirm the identity and purity of synthesized compounds.

PropertyDescriptionTypical Value (Estimated)Reference Compound
Molecular Weight The mass of one mole of the substance.~210.25 g/mol Methyl 4-ethoxy-3-methoxybenzoate[7]
LogP The octanol-water partition coefficient, a measure of lipophilicity.2.5 - 3.5Ethyl 4-methoxybenzoate[8]
Melting/Boiling Point Temperature of phase transition.Varies based on purity and derivative.Ethyl 4-methoxybenzoate (MP: 7-8°C, BP: 263°C)[9]

Standard Characterization Techniques:

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. The fragmentation pattern can provide structural information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of functional groups and their connectivity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[6]

Biological Activity and Therapeutic Potential

While direct biological data for 3-Ethyl-4-methoxybenzoic acid methyl ester derivatives is not extensively published, we can infer potential therapeutic applications by examining structurally similar molecules.

Anticancer Potential

Many benzoic acid and cinnamic acid derivatives have demonstrated significant anticancer activity.[11] A notable example is 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester, a curcumin derivative, which targets the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[12] It is plausible that derivatives of the 3-ethyl scaffold could engage similar targets.

cluster_0 Upstream Signaling cluster_1 NF-κB Activation cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκB IκB IKK->IκB phosphorylates & degrades NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes Anti-Apoptotic Proteins Anti-Apoptotic Proteins Gene Transcription->Anti-Apoptotic Proteins Cell Survival Cell Survival Anti-Apoptotic Proteins->Cell Survival Derivative Derivative Derivative->Akt INHIBITS

Caption: Hypothetical inhibition of the Akt/NF-κB pathway.

Antimicrobial and Local Anesthetic Properties

The broader family of benzocaine (ethyl 4-aminobenzoate) derivatives is well-known for local anesthetic and antimicrobial activities.[1][2] By modifying the core scaffold, it may be possible to develop derivatives with potent activity against various bacterial strains or with tailored anesthetic properties.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is key to unlocking its full therapeutic potential.

Derivative TypeModificationHypothesized Impact on ActivityRationale / Analogous Data
Amide Series Replace methyl ester with various amides (e.g., -CONHCH₃, -CON(CH₃)₂)Increased metabolic stability, altered solubility, potential for new H-bonds.Common medicinal chemistry strategy.
Ester Series Vary the ester alkyl group (ethyl, propyl, etc.)Modulated rate of hydrolysis and potency.Ethyl caffeate shows more potent anti-inflammatory activity than methyl caffeate.[4]
Ring Substituents Add halogens or other groups to the aromatic ring.Altered electronic properties and binding interactions.Iodinated benzoates serve as intermediates for complex derivatives.[6]

Future Directions and Conclusion

The 3-Ethyl-4-methoxybenzoic acid methyl ester scaffold represents a promising, yet underexplored, area for drug discovery. Its structural similarity to compounds with known anticancer, antimicrobial, and anesthetic properties provides a strong rationale for further investigation.

Future work should focus on:

  • Library Synthesis: Efficiently synthesize a diverse library of derivatives based on the strategies outlined in this guide.

  • High-Throughput Screening: Screen the library against a panel of relevant biological targets, such as cancer cell lines and bacterial strains.

  • In-depth SAR Studies: Elucidate clear structure-activity relationships to guide the design of next-generation compounds with improved potency and selectivity.

This technical guide provides the foundational chemical logic and practical methodologies to empower researchers to explore this promising chemical space. The versatility of the benzoic acid core, combined with the specific substitutions of this scaffold, offers a rich platform for the development of novel therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. PubMed. Available at: [Link]

  • Bariyah, S. K., et al. (2019). Benzocaine: Review on a Drug with Unfold Potential. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzocaine. Wikipedia. Available at: [Link]

  • GPAT Discussion Center. (2019). SYNTHESIS OF BENZOCAINE | MEDICINAL CHEMISTRY. YouTube. Available at: [Link]

  • PubChem. (n.d.). Benzocaine. National Institutes of Health. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate. chemsynthesis.com. Available at: [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, National Institutes of Health. Available at: [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. srinichem.com. Available at: [Link]

  • Kumar, A. P., et al. (2007). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. PMC, National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. Google Patents.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
  • Dong, Z., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. National Institutes of Health. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO Brasil. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. NIST WebBook. Available at: [Link]

  • Stenutz, R. (n.d.). ethyl 4-methoxybenzoate. stenutz.eu. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Benzoic Acid Esters

Substituted benzoic acid esters are a cornerstone in modern medicinal chemistry and materials science. Their versatile scaffold allows for the fine-tuning of steric and electronic properties, making them invaluable as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-4-methoxybenzoic acid methyl ester, in particular, represents a structural motif with potential applications in the development of novel therapeutic agents, leveraging the interplay between its alkyl, alkoxy, and ester functionalities to modulate biological activity. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester begins with a retrosynthetic analysis to identify readily available starting materials and high-yielding transformations. The target molecule can be disconnected at the ester and ether linkages, suggesting a convergent synthesis from a suitably substituted phenolic acid.

Retrosynthesis cluster_alternative Alternative Starting Material target 3-Ethyl-4-methoxybenzoic acid methyl ester intermediate1 3-Ethyl-4-methoxybenzoic acid target->intermediate1 Fischer Esterification intermediate2 3-Ethyl-4-hydroxybenzoic acid intermediate1->intermediate2 Williamson Ether Synthesis (Methylation) start Vanillic Acid (3-hydroxy-4-methoxybenzoic acid) intermediate2->start Friedel-Crafts Acylation & Reduction (Hypothetical) start_alt 3-Ethyl-4-hydroxybenzaldehyde

Caption: Retrosynthetic analysis of 3-Ethyl-4-methoxybenzoic acid methyl ester.

Based on this analysis, a practical forward synthesis can be designed starting from a commercially available and cost-effective precursor. While multiple routes are conceivable, this guide will focus on a two-step sequence commencing with the selective ethylation of a suitable phenolic acid followed by Fischer esterification. An alternative starting from 3-ethyl-4-hydroxybenzaldehyde is also plausible but may involve more steps.

Experimental Protocol: A Two-Step Synthesis

This protocol details the synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester from a suitable starting material, such as 3-hydroxy-4-methoxybenzoic acid (vanillic acid), through a two-step process: O-ethylation followed by methyl esterification.

Part 1: Synthesis of 3-Ethyl-4-methoxybenzoic Acid

The initial step involves the selective ethylation of the phenolic hydroxyl group. The Williamson ether synthesis is a robust and well-established method for this transformation.

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
3-Hydroxy-4-methoxybenzoic acid168.1510.0 g0.059598%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.2112.3 g0.0892≥99%Fisher Scientific
Iodoethane (EtI)155.9711.1 g (5.7 mL)0.071499%Acros Organics
N,N-Dimethylformamide (DMF)73.09100 mL-AnhydrousVWR
Diethyl ether74.12200 mL-ACS Grade-
1 M Hydrochloric Acid (HCl)36.46As needed---
Saturated Sodium Chloride (brine)-50 mL---
Anhydrous Magnesium Sulfate (MgSO₄)120.37----

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxybenzoic acid (10.0 g, 0.0595 mol) and anhydrous potassium carbonate (12.3 g, 0.0892 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add iodoethane (5.7 mL, 0.0714 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethyl-4-methoxybenzoic acid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

Part 2: Synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester

The second step is the Fischer esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst.[1][2]

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
3-Ethyl-4-methoxybenzoic acid196.2110.0 g0.0510-From Part 1
Methanol (MeOH)32.04150 mL-AnhydrousFisher Scientific
Sulfuric Acid (H₂SO₄)98.081.5 mL-Concentrated (98%)-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed---
Ethyl Acetate88.11200 mL-ACS Grade-
Saturated Sodium Chloride (brine)-50 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04----

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethyl-4-methoxybenzoic acid (10.0 g, 0.0510 mol) in 150 mL of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.[1] The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Ethyl-4-methoxybenzoic acid methyl ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Reaction Mechanism and Scientific Rationale

Williamson Ether Synthesis

The ethylation of the phenolic hydroxyl group proceeds via an SN2 mechanism. The potassium carbonate acts as a base to deprotonate the acidic phenolic proton, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of iodoethane, displacing the iodide leaving group to form the ether linkage. DMF is an ideal polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2] The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxymethylene group to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The use of a large excess of methanol helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

Fischer_Esterification_Workflow cluster_synthesis Synthesis Workflow start Start: 3-Ethyl-4-methoxybenzoic acid dissolve Dissolve in excess Methanol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Reflux (65°C, 4-6h) add_catalyst->reflux workup Aqueous Work-up reflux->workup purify Purification (Distillation/Chromatography) workup->purify product Product: 3-Ethyl-4-methoxybenzoic acid methyl ester purify->product

Caption: Workflow for the Fischer Esterification of 3-Ethyl-4-methoxybenzoic acid.

Characterization of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the methyl ester group (a singlet), and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands for the ether and ester functionalities.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄O₃, MW = 210.23 g/mol ).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in this protocol.[5]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[6]

  • Specific Chemical Hazards:

    • Iodoethane: Is a suspected carcinogen and lachrymator. Handle with extreme care.

    • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.

    • Concentrated Sulfuric Acid: Is highly corrosive. Add it slowly and carefully to other liquids, especially methanol, to avoid splashing.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Optimization

  • Low Yield in Ethylation: If the yield of the first step is low, ensure that the DMF is anhydrous, as water can consume the base and hinder the reaction. The reaction time can also be extended, or a more reactive alkylating agent like ethyl triflate could be considered, though with increased cost.

  • Incomplete Esterification: If the esterification does not go to completion, ensure the methanol is anhydrous. The amount of sulfuric acid can be slightly increased, or a different acid catalyst such as p-toluenesulfonic acid can be used.[2] Removing the water formed during the reaction, for instance with a Dean-Stark apparatus, can also drive the equilibrium towards the product.[2]

  • Purification Challenges: If the final product is difficult to purify, column chromatography with a carefully selected solvent system is recommended. The purity of the fractions should be monitored by TLC.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and materials science. The rationale behind each step, rooted in fundamental organic chemistry principles, empowers the user to not only execute the synthesis but also to troubleshoot and adapt the protocol as needed.

References

  • Illicachi, L. O., et al. (2017). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

  • Patel, P. A., et al. (2014). Synthesis and Biological Evaluation of Novel Chalcone and Pyrazoline Derivatives Bearing Substituted Vanillin Nucleus. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • ResearchGate. (2025). (A): Alkylation of the vanillin moiety through the hydroxyl functional group. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate. Available at: [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. In PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]

  • Sciencemadness. (2016). Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. In PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. In PubChem. Available at: [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-ethyl-, methyl ester. In PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Chemical Synthesis Database. (2025). ethyl 4-methoxybenzoate. Available at: [Link]

  • ACS Publications. (n.d.). Reaction Kinetics of Vanillin Hydrodeoxygenation in Acidic and Nonacidic Environments Using Bimetallic PdRh/Al2O3 Catalyst. In Energy & Fuels. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Chegg.com. (2020). The 'H NMR spectrum of ethyl 4-methoxybenzoate is. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

Sources

Application Note: Precision Synthesis of Methyl 3-Ethyl-4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Methyl 3-ethyl-4-methoxybenzoate (CAS: N/A for specific isomer, generic scaffold relevant to substituted benzamides and retinoids) represents a sterically defined aromatic scaffold often utilized in structure-activity relationship (SAR) studies to probe lipophilic pockets in kinase inhibitors and GPCR ligands.

While direct alkylation of methyl 4-methoxybenzoate is plagued by polyalkylation and poor regioselectivity, this protocol details a regiospecific, four-step convergent synthesis starting from the abundant commodity chemical Methyl 4-hydroxybenzoate (Methyl Paraben) .

Key Technical Advantages of this Route:

  • Regiocontrol: Utilizes the Fries Rearrangement to install the carbon chain exclusively ortho to the phenol, avoiding the mixtures common in Friedel-Crafts alkylations.

  • Scalability: Avoids cryogenic lithiation steps; relies on robust thermodynamic intermediates.

  • Purification: Intermediates are highly crystalline, minimizing the need for extensive chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the transformation of an acyl group (introduced via Fries rearrangement) into the desired ethyl group. This "Acylation-Reduction" sequence is superior to direct ethylation for controlling isomer purity.

Retrosynthesis Target Methyl 3-ethyl-4-methoxybenzoate (Target) Inter1 Methyl 3-acetyl-4-methoxybenzoate (Precursor) Target->Inter1 Carbonyl Reduction (Pd/C, H2) Inter2 Methyl 3-acetyl-4-hydroxybenzoate (Fries Product) Inter1->Inter2 O-Methylation (MeI, K2CO3) Inter3 Methyl 4-acetoxybenzoate (Ester) Inter2->Inter3 Fries Rearrangement (AlCl3, Heat) Start Methyl 4-hydroxybenzoate (Methyl Paraben) Inter3->Start Acetylation (Ac2O)

Caption: Retrosynthetic logic flow demonstrating the Acylation-Reduction strategy to ensure regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Acetylation of Methyl 4-hydroxybenzoate

Objective: Protect the phenol and "load" the acyl group for the subsequent rearrangement.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (0.1 equiv), Toluene (Solvent).

  • Rationale: Toluene allows for azeotropic removal of acetic acid if needed, though simple crystallization is usually sufficient.

Protocol:

  • Charge a 500 mL RBF with Methyl 4-hydroxybenzoate (30.4 g, 200 mmol) and Toluene (150 mL).

  • Add Pyridine (1.6 mL, 20 mmol) as catalyst.

  • Add Acetic Anhydride (24.5 g, 240 mmol) dropwise over 15 minutes. Exotherm is mild.

  • Heat to reflux (110°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Wash organic layer with 1M HCl (2 x 50 mL) to remove pyridine, then Sat. NaHCO3 (2 x 50 mL), then Brine.

  • Dry over MgSO4 and concentrate in vacuo.

  • Yield: ~37 g (96%) of white crystalline solid (Methyl 4-acetoxybenzoate).

  • QC: 1H NMR should show a sharp singlet at ~2.3 ppm (Acetate methyl).

Step 2: Fries Rearrangement (The Critical Step)

Objective: Migration of the acetyl group to the ortho position (C3). Mechanism: Lewis-acid catalyzed intramolecular rearrangement.

  • Reagents: Methyl 4-acetoxybenzoate (from Step 1), Aluminum Chloride (AlCl3, 2.5 equiv), Chlorobenzene or Nitrobenzene (Solvent).

  • Safety Note: AlCl3 reacts violently with water. Use oven-dried glassware.

Protocol:

  • In a dry 3-neck flask under Argon, suspend AlCl3 (66.5 g, 500 mmol) in Chlorobenzene (150 mL).

  • Add Methyl 4-acetoxybenzoate (38.8 g, 200 mmol) portion-wise as a solid. Evolution of HCl gas may occur; vent to a scrubber.

  • Heat the mixture to 120°C for 4 hours. The mixture will turn dark orange/brown.

  • Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker of Crushed Ice (500 g) + Conc. HCl (50 mL). Stir vigorously to hydrolyze aluminum complexes.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 150 mL).

  • Purification: The product (Methyl 3-acetyl-4-hydroxybenzoate) often precipitates or crystallizes upon concentration. Recrystallize from Methanol.

  • Data: Expected Yield: 75-80%.

    • Note: The intramolecular H-bond between the phenol and the ketone (C3-acetyl) shifts the phenol proton to ~12 ppm in NMR.

Step 3: O-Methylation

Objective: Cap the phenol as a methoxy group.

  • Reagents: Methyl 3-acetyl-4-hydroxybenzoate, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K2CO3, Acetone.

Protocol:

  • Dissolve the intermediate (20 g, 103 mmol) in Acetone (200 mL).

  • Add Anhydrous K2CO3 (28 g, 200 mmol).

  • Add Methyl Iodide (17.5 g, 123 mmol) dropwise.

  • Reflux for 4-6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Yield: Quantitative conversion to Methyl 3-acetyl-4-methoxybenzoate.

Step 4: Carbonyl Reduction (Hydrogenolysis)

Objective: Reduce the ketone (C=O) to a methylene (CH2) without reducing the ester.

  • Method A (Standard): Pd/C Hydrogenation in Acetic Acid.

  • Method B (Precision): Triethylsilane (TES) / TFA (Ionic Hydrogenation). Recommended for lab scale.

Protocol (Method A - Scalable):

  • Dissolve Methyl 3-acetyl-4-methoxybenzoate (10 g) in Glacial Acetic Acid (100 mL).

  • Add 10% Pd/C (1.0 g, 10 wt% loading).

  • Add conc.[1] H2SO4 (0.5 mL) or Perchloric acid (drops) to activate the reduction of the ketone.

  • Hydrogenate at 4 atm (60 psi) H2 pressure at 60°C for 12 hours.

  • Monitoring: Monitor consumption of starting material by HPLC. The alcohol intermediate may form; ensure reaction runs until full conversion to the ethyl group.

  • Workup: Filter catalyst through Celite. Pour filtrate into water (500 mL). Extract with Ether/EtOAc.[2] Wash with NaHCO3 to remove acetic acid.

  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

Key Process Parameters & Data

ParameterStep 1 (Acetylation)Step 2 (Fries)Step 3 (Methylation)Step 4 (Reduction)
Limiting Reagent Methyl ParabenAcetoxy EsterHydroxy KetoneMethoxy Ketone
Temp 110°C120°C56°C (Reflux)60°C
Time 2 h4 h4-6 h12 h
Yield (Typical) 96%75%95%85%
Critical Impurity Unreacted PhenolPara-isomer (minor)O-Alkylation by-productsAlcohol intermediate

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: Functionalization Step1 Step 1: Acetylation (Ac2O, Pyridine) Step2 Step 2: Fries Rearrangement (AlCl3, 120°C) Step1->Step2 Intermediate 1: Methyl 4-acetoxybenzoate Step3 Step 3: Methylation (MeI, K2CO3) Step2->Step3 Intermediate 2: Methyl 3-acetyl-4-hydroxybenzoate Step4 Step 4: Reduction (Pd/C, H2, AcOH) Step3->Step4 Intermediate 3: Methyl 3-acetyl-4-methoxybenzoate End Methyl 3-ethyl-4-methoxybenzoate Step4->End Start Methyl 4-hydroxybenzoate Start->Step1

Caption: Operational workflow for the 4-step synthesis.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met:

  • Intermediate 2 (Fries Product):

    • 1H NMR (CDCl3): Look for the disappearance of the acetate singlet (2.3 ppm) and appearance of the ketone methyl (2.6 ppm).

    • Critical Check: The phenol proton must appear as a sharp singlet downfield (>11.0 ppm) due to intramolecular hydrogen bonding with the carbonyl. If this is absent, the rearrangement failed or occurred para (unlikely here).

  • Final Product (Target):

    • 1H NMR:

      • Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~2.7 ppm, 2H).

      • Methoxy group: Singlet (~3.9 ppm, 3H).

      • Ester Methyl: Singlet (~3.85 ppm, 3H).

    • HPLC: Single peak purity >98%.

Safety & Waste Management

  • Aluminum Chloride: Highly hygroscopic and corrosive. Quenching releases large volumes of HCl gas. Perform in a fume hood with a caustic scrubber.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood. Destroy excess MeI with aqueous ammonia or amine solution before disposal.

  • Hydrogenation: H2 gas at 4 atm presents an explosion hazard. Ensure the autoclave is grounded and leak-tested.

References

  • Fries Rearrangement Mechanism & Scope

    • Organic Syntheses, Coll.[3] Vol. 2, p. 543 (1943); Vol. 13, p. 71 (1933). (Classic protocol for phenolic esters).

    • Martin, R. "The Fries Reaction."[3][4][5][6][7] Organic Preparations and Procedures International 24.4 (1992): 369-435. Link

  • Regioselective Acetylation & Acylation

    • BenchChem Application Note: "Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride".[4] Link (General procedure for acylation).

  • Reduction of Aryl Ketones

    • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation..."[8] Organic Letters 8.15 (2006): 3279-3281. Link (Discusses selectivity of Pd/C).

    • West, C. T., et al. "Ionic Hydrogenation of Ketones." Journal of Organic Chemistry 38.15 (1973): 2675–2681. (Alternative reduction method).[9][10]

  • Related Scaffold Synthesis (Gefitinib Intermediates)

    • Wang, Z., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules 12 (2007). Link (Validates the stability of the benzoate scaffold).

Sources

Topic: A Systematic Approach to Developing Crystallization Protocols for 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices for developing robust crystallization methods for 3-Ethyl-4-methoxybenzoic acid methyl ester. Recognizing that a one-size-fits-all protocol is seldom optimal, this guide emphasizes a systematic, first-principles approach. It covers the analysis of physicochemical properties based on analogous structures, strategic solvent selection, and the implementation of various crystallization techniques including cooling, antisolvent, and evaporative methods. Detailed, adaptable protocols are provided to serve as a strong foundation for laboratory-specific optimization, ensuring the consistent attainment of high-purity crystalline material essential for research and development.

Introduction and Scientific Context

3-Ethyl-4-methoxybenzoic acid methyl ester is an aromatic carboxylic acid derivative. Such molecules often serve as critical building blocks or intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] The isolation and purification of these intermediates are paramount to the success of a synthetic campaign, directly impacting the yield and purity of the final active pharmaceutical ingredient (API).

Crystallization is the gold standard for purification in the chemical and pharmaceutical industries, offering unparalleled efficiency in removing impurities and isolating the desired solid form.[2] A well-designed crystallization process controls critical quality attributes such as crystal size distribution, polymorphic form, and purity. This application note provides the foundational knowledge and actionable protocols to develop such a process for 3-Ethyl-4-methoxybenzoic acid methyl ester.

Predicted Physicochemical Profile and Implications

Direct experimental data for 3-Ethyl-4-methoxybenzoic acid methyl ester is not widely published. Therefore, we must infer its likely properties by examining structurally similar compounds. This predictive analysis is crucial for guiding our initial experimental design.

The core structure is a substituted benzoic acid ester. Let's consider two close analogs:

  • Ethyl 4-methoxybenzoate: This compound is a liquid or very low-melting solid at room temperature, with a reported melting point of 7-8 °C.[3][4]

  • 4-Methoxybenzoic acid (Anisic Acid): The parent carboxylic acid is a stable, white crystalline solid with a high melting point of 182-185 °C.[5]

The esterification of the carboxylic acid dramatically lowers the melting point due to the disruption of strong hydrogen-bonding networks present in the acid dimer form. Given that 3-Ethyl-4-methoxybenzoic acid methyl ester is also an ester, it is reasonable to predict that it may be a low-melting solid or potentially an oil at ambient temperature. This is a critical consideration; if the compound "oils out" instead of crystallizing, the strategy must be adjusted, for instance, by lowering the crystallization temperature or changing the solvent system.

PropertyPredicted Value/CharacteristicRationale & Impact on Crystallization
Physical State Low-melting solid or viscous liquidIf an oil, crystallization may require sub-ambient temperatures or the use of an antisolvent to induce nucleation. Direct cooling may lead to amorphous glass formation rather than crystalline solids.
Solubility Soluble in common organic solvents (alcohols, esters, ketones, aromatic hydrocarbons); low solubility in water.The methoxy, ethyl, and methyl ester groups impart significant organic character. This provides a wide range of potential solvents for screening.[5][6]
Hydrogen Bonding Primarily a hydrogen bond acceptor (at the ester and ether oxygens).The lack of strong hydrogen bond donor capabilities suggests that protic solvents (like alcohols) may interact differently than aprotic solvents (like ethyl acetate or toluene), a factor to be exploited in solvent selection.[7]

Strategic Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical parameter in crystallization.[7] An ideal solvent should exhibit moderate solubility for the compound, with a steep solubility curve as a function of temperature (for cooling crystallization) or be miscible with a solvent in which the compound is insoluble (for antisolvent crystallization).

Recommended Solvents for Initial Screening

Based on the predicted profile of our target molecule, the following solvents are recommended for initial screening experiments. They cover a range of polarities and functionalities.

Solvent ClassExample(s)Rationale for Selection
Alcohols Methanol, Ethanol, IsopropanolProtic solvents that can engage in weak hydrogen bonding. Good general-purpose solvents for aromatic esters.
Esters Ethyl AcetateApolar aprotic solvent. Often works well for organic compounds and is relatively volatile for easy removal.[8]
Ketones AcetonePolar aprotic solvent with good solvating power. Its volatility can be a drawback for slow crystallization.[7]
Hydrocarbons Heptane, Hexane, CyclohexaneNonpolar solvents. Likely to be poor solvents on their own but excellent as antisolvents.
Aromatics TolueneCan interact with the aromatic ring of the target molecule via π-π stacking, potentially aiding in ordered lattice formation.[8]
Binary Mixtures Ethanol/Water, Acetone/HeptaneAllows for fine-tuning of solvent power to achieve the optimal level of supersaturation required for crystal growth.
Workflow for Solvent Screening

The following diagram outlines a systematic workflow for selecting a suitable solvent system.

Solvent_Screening_Workflow cluster_results Observe at Room Temperature (RT) start Start: Crude Oily/Solid 3-Ethyl-4-methoxybenzoic acid methyl ester solubility_test Solubility Test: Add ~20 mg of compound to 1 mL of each test solvent at RT. start->solubility_test soluble Fully Soluble at RT solubility_test->soluble partially_soluble Partially Soluble / Insoluble at RT solubility_test->partially_soluble insoluble Completely Insoluble at RT solubility_test->insoluble antisolvent_path Use as 'Good' Solvent in Antisolvent Method soluble->antisolvent_path heat_test Heat to near boiling. Does it dissolve? partially_soluble->heat_test Proceed antisolvent_candidate Use as 'Poor' Solvent (Antisolvent) insoluble->antisolvent_candidate cool_test Cool slowly to RT, then to 0-4 °C. Do crystals form? heat_test->cool_test Yes result_good Result: Good Crystals (Candidate for Cooling Crystallization) cool_test->result_good result_oil Result: Oils Out (Try lower concentration or different solvent) cool_test->result_oil result_none Result: No Crystals (Too soluble. Consider for antisolvent or evaporation) cool_test->result_none result_none->antisolvent_path

Caption: Workflow for systematic solvent screening.

Crystallization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is the most common and often preferred method due to its simplicity. It relies on the principle that the compound is significantly more soluble at higher temperatures.

Methodology:

  • Dissolution: Place the crude 3-Ethyl-4-methoxybenzoic acid methyl ester (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a promising solvent (e.g., isopropanol) from the screening process in small aliquots.

  • Heating: Gently heat the mixture on a hotplate with stirring to a temperature just below the solvent's boiling point until all the material completely dissolves. Causality Check: Do not add a large excess of solvent. The goal is to create a saturated or near-saturated solution at the elevated temperature to maximize yield upon cooling.

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, impure crystals or precipitation.

  • Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Characterize the final product by measuring its melting point and analyzing its purity via techniques like HPLC, GC, or NMR.

Protocol 2: Antisolvent Crystallization

This technique is ideal when the compound is too soluble in a chosen solvent even at low temperatures, or if it is thermally sensitive.[9]

Methodology:

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add a miscible "poor" solvent (antisolvent, e.g., heptane or deionized water) dropwise.

  • Induce Nucleation: Continue adding the antisolvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation. Expert Insight: If oiling out occurs, add a small amount of the "good" solvent to redissolve the oil and try adding the antisolvent more slowly or at a lower temperature.

  • Crystal Growth: Stop the addition and allow the solution to stir for a period (30 minutes to several hours) to allow the crystals to grow.

  • Completion: Add an additional volume of the antisolvent to ensure complete precipitation.

  • Isolation and Validation: Isolate, wash (using a mixture of the solvent/antisolvent), dry, and characterize the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation (For Small-Scale & High-Purity Crystals)

This method is best suited for generating very high-quality crystals for analytical purposes (like X-ray crystallography) and is not typically used for bulk purification.[8]

Methodology:

  • Prepare a Dilute Solution: Dissolve the compound in a good solvent (e.g., ethyl acetate or dichloromethane) to create a solution that is not saturated. A concentration similar to that used for an NMR sample (5-10 mg/mL) is a good starting point.[7]

  • Set Up for Evaporation: Transfer the solution to a vial with a narrow opening or cover the top with parafilm and puncture a few small holes with a needle. This ensures that evaporation occurs slowly.

  • Incubation: Place the vial in a vibration-free area and allow the solvent to evaporate over several days.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Troubleshooting and Process Optimization

The following diagram provides a decision-making framework for troubleshooting common crystallization issues.

Troubleshooting_Diagram start Initial Crystallization Attempt issue_oil Problem: Compound 'Oils Out' start->issue_oil issue_no_xtal Problem: No Crystals Form start->issue_no_xtal issue_poor_yield Problem: Poor Yield start->issue_poor_yield issue_poor_purity Problem: Poor Purity start->issue_poor_purity sol_oil_1 Solution: Lower the crystallization temperature. issue_oil->sol_oil_1 sol_oil_2 Solution: Use a more dilute solution. issue_oil->sol_oil_2 sol_oil_3 Solution: Switch to a different solvent system (e.g., antisolvent method). issue_oil->sol_oil_3 sol_no_xtal_1 Solution: Solution is too dilute. Concentrate the solution. issue_no_xtal->sol_no_xtal_1 sol_no_xtal_2 Solution: Induce nucleation (scratch flask, add seed crystal). issue_no_xtal->sol_no_xtal_2 sol_no_xtal_3 Solution: Cool to a lower temperature or for a longer duration. issue_no_xtal->sol_no_xtal_3 sol_yield_1 Solution: Ensure solution was saturated at high temperature. issue_poor_yield->sol_yield_1 sol_yield_2 Solution: Cool to a lower temperature. issue_poor_yield->sol_yield_2 sol_yield_3 Solution: Allow more time for crystallization. issue_poor_yield->sol_yield_3 sol_purity_1 Solution: Cool the solution more slowly. issue_poor_purity->sol_purity_1 sol_purity_2 Solution: Re-crystallize the material. issue_poor_purity->sol_purity_2 sol_purity_3 Solution: Ensure efficient washing of the crystal cake with cold solvent. issue_poor_purity->sol_purity_3

Caption: A decision tree for troubleshooting common crystallization challenges.

References

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Held, P., & Myerson, A. S. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 29(4), 285-300. Retrieved from [Link]

  • Food Science and Technology International. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-ethoxy-4-methoxybenzoate. Retrieved from [Link]

  • SME Business Services Limited. (n.d.). Sun Fine Chemicals - 3 Methoxy 4 Methylbenzoic Ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). Ethyl 4-methoxybenzoate CAS: 94-30-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Retrieved from [Link]

  • Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
  • RMIT University. (2024, November 25). Thermodynamics and kinetic studies for crystallization of carboxylic acids. Retrieved from [Link]

Sources

Application Note: Synthesis and Optimization of 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Significance

3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a highly valued aromatic building block utilized in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. Structurally, it features an electron-donating methoxy group and an ethyl substituent, which together modulate the lipophilicity and steric profile of the benzene ring.

Achieving high-purity synthesis of this compound requires careful selection of the reaction pathway based on precursor availability. This guide details two field-proven synthetic routes, providing the mechanistic causality behind each experimental choice to ensure a self-validating and scalable workflow.

Mechanistic Pathways and Strategic Selection

The synthesis of methyl 4-methoxybenzoate derivatives relies on two primary strategies: global methylation of a hydroxybenzoic acid precursor or the acid-catalyzed esterification of a pre-formed methoxybenzoic acid[2].

Route A: Global Methylation (One-Pot Alkylation)

When starting from 3-ethyl-4-hydroxybenzoic acid , a global methylation strategy is highly efficient. This method utilizes a methylating agent—typically Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)—in the presence of a mild base like Potassium Carbonate (K₂CO₃)[3].

  • Causality of Reagent Choice: K₂CO₃ is basic enough to deprotonate both the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl (pKa ~9.5), but mild enough to prevent the hydrolysis of the newly formed ester.

  • Solvent Effects: The reaction is conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF solvates the potassium cations, leaving the phenoxide and carboxylate anions "naked" and highly nucleophilic, drastically accelerating the

    
     substitution.
    
Route B: Acid-Catalyzed Fischer Esterification

If the starting material is 3-ethyl-4-methoxybenzoic acid , the phenolic ether is already installed. The objective is solely to convert the carboxylic acid to a methyl ester.

  • Causality of Reagent Choice: While classical Fischer esterification uses catalytic sulfuric acid (

    
    ) in methanol, utilizing Thionyl Chloride (
    
    
    
    ) is often superior.
    
    
    reacts with methanol to generate anhydrous
    
    
    in situ, or it transiently converts the carboxylic acid into a highly reactive acyl chloride. This bypasses the equilibrium limitations of standard Fischer esterification, driving the reaction to near-quantitative yields[2].

Workflow SM1 3-Ethyl-4-hydroxybenzoic acid RouteA Route A: Global Methylation (MeI, K2CO3, DMF) SM1->RouteA SM2 3-Ethyl-4-methoxybenzoic acid RouteB Route B: Fischer Esterification (MeOH, SOCl2 or H2SO4) SM2->RouteB Product 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) RouteA->Product RouteB->Product

Workflow diagram illustrating the two primary synthetic routes to the target methyl ester.

Comparative Reaction Metrics

To assist in route selection, the following table summarizes the quantitative and operational parameters of both methodologies.

ParameterRoute A: Global MethylationRoute B: Fischer Esterification
Starting Material 3-Ethyl-4-hydroxybenzoic acid3-Ethyl-4-methoxybenzoic acid
Typical Yield 85% – 92%90% – 98%
Reaction Time 4 – 6 hours8 – 12 hours (reflux)
Temperature 25°C to 40°C65°C (Methanol reflux)
Atom Economy Moderate (generates KI/K₂SO₄ salts)High (generates

or

/

)
Primary Safety Hazard Alkylating agents (MeI/DMS) are toxicCorrosive gases (

,

)

Experimental Protocols

Protocol A: Global Methylation using Methyl Iodide

This protocol is a self-validating system; the progression of the reaction can be visually tracked if the starting phenoxide forms a distinct color in DMF, which fades as alkylation proceeds.

Reagents:

  • 3-Ethyl-4-hydroxybenzoic acid: 1.0 equivalent (eq)

  • Potassium Carbonate (

    
    , finely powdered): 3.0 eq
    
  • Methyl Iodide (

    
    ): 2.5 eq
    
  • Anhydrous DMF: 10 volumes (mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-ethyl-4-hydroxybenzoic acid and anhydrous DMF.

  • Base Addition: Add powdered

    
     to the solution. Stir at room temperature for 15 minutes to allow for complete deprotonation. The mixture may become slightly heterogeneous.
    
  • Alkylation: Cool the flask to 0°C using an ice bath. Add Methyl Iodide dropwise via syringe. (Caution: MeI is highly volatile and a potent alkylating agent; perform strictly in a fume hood).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) should completely convert to a higher-running spot (
    
    
    
    ).
  • Workup: Quench the reaction by pouring the mixture into crushed ice/water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous

    
     (to remove residual DMF), saturated 
    
    
    
    , and brine.
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 3-ethyl-4-methoxybenzoic acid methyl ester. Purify via silica gel chromatography if necessary.
    

Mechanism Step1 Deprotonation (Phenol & Carboxyl) Step2 Phenoxide Alkylation (Fast SN2) Step1->Step2 MeI Step3 Carboxylate Alkylation (Slower SN2) Step2->Step3 MeI Final Target Ester Step3->Final

Mechanistic sequence of global methylation highlighting stepwise alkylation of nucleophiles.

Protocol B: Acid-Catalyzed Esterification using Thionyl Chloride

Reagents:

  • 3-Ethyl-4-methoxybenzoic acid: 1.0 eq

  • Anhydrous Methanol: 15 volumes

  • Thionyl Chloride (

    
    ): 1.5 eq
    

Step-by-Step Methodology:

  • Preparation: Suspend 3-ethyl-4-methoxybenzoic acid in anhydrous methanol in a round-bottom flask under an inert atmosphere (

    
     or Argon).
    
  • Activation: Cool the suspension to 0°C. Add

    
     dropwise over 15 minutes. The reaction is exothermic and will evolve 
    
    
    
    and
    
    
    gas. The suspension will typically clear into a homogenous solution as the acid chloride/active ester forms.
  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 8–12 hours.

  • Monitoring: Verify completion via TLC. The carboxylic acid will streak near the baseline, whereas the methyl ester will elute cleanly.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and residual

    
    .
    
  • Neutralization: Dissolve the resulting residue in Ethyl Acetate and wash carefully with saturated aqueous

    
     until gas evolution ceases.
    
  • Isolation: Wash with brine, dry over

    
    , and evaporate the solvent to afford the pure product.
    

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product using


 NMR (

, 400 MHz). The self-validating markers for 3-Ethyl-4-methoxybenzoic acid methyl ester include:
  • Methoxy and Ester Singlets: Two distinct singlets integrating to 3H each, typically appearing between

    
     3.80 – 3.95 ppm, confirming the presence of both the 
    
    
    
    and
    
    
    groups.
  • Ethyl Group Splitting: A clear triplet (

    
     ~1.2 ppm, 3H) and a quartet (
    
    
    
    ~2.6 ppm, 2H) corresponding to the ethyl substituent on the aromatic ring.
  • Aromatic Region: Three protons exhibiting a characteristic 1,2,4-substitution splitting pattern (a doublet, a doublet of doublets, and a fine doublet) in the

    
     6.8 – 7.9 ppm range.
    

Safety and Quenching Procedures

  • Handling Alkylating Agents: Methyl iodide and dimethyl sulfate (used in Route A) are severe toxins and suspected carcinogens. All manipulations must occur in a properly ventilated fume hood using appropriate PPE (double nitrile gloves, lab coat, goggles).

  • Quenching MeI/DMS: Never dispose of unquenched alkylating agents. Quench residual MeI or DMS by stirring the contaminated glassware or reaction residues with a 10% aqueous solution of ammonium hydroxide (

    
    ) or an ethanolamine solution for at least 24 hours before standard waste disposal.
    
  • Handling

    
    :  Thionyl chloride reacts violently with water to release toxic gases. Ensure all glassware in Route B is strictly oven-dried.
    

References

Sources

Unlocking Potential: Industrial Applications and Protocols for 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed guide to the potential industrial applications and associated protocols for 3-Ethyl-4-methoxybenzoic acid methyl ester. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, grounded in established chemical principles and data from closely related structural analogs. Due to the specialized nature of this compound, this guide emphasizes its role as a versatile chemical intermediate, particularly in the pharmaceutical sector, and provides robust protocols for its synthesis and characterization.

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Ethyl-4-methoxybenzoic acid methyl ester is a substituted aromatic carboxylic acid ester. While specific industrial applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active compounds. Its close analog, 3-methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents, analgesics, and drugs targeting the cardiovascular and central nervous systems.[1] The substitution of a methyl group with an ethyl group in our target molecule offers a subtle yet significant modification, potentially influencing pharmacokinetic and pharmacodynamic properties of derivative compounds. This makes 3-Ethyl-4-methoxybenzoic acid methyl ester a compound of interest for research and development in medicinal chemistry and drug discovery.

The core value of this molecule lies in its utility as a scaffold for the synthesis of more complex chemical entities. The ester functionality can be readily hydrolyzed or converted to an amide, while the aromatic ring is amenable to further substitution reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Ethyl-4-methoxybenzoic acid methyl ester is fundamental for its application in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃ChemSpider
Molecular Weight 194.23 g/mol ChemSpider
CAS Number 102820-38-2
Appearance White to off-white solid or colorless oilInferred from analogs
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Insoluble in water.General knowledge of similar organic esters
Analytical Protocols for Quality Control

Ensuring the purity of 3-Ethyl-4-methoxybenzoic acid methyl ester is critical for its use as a chemical intermediate. The following are standard protocols for its characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Data (Predicted):

    • Aromatic Protons: Signals in the range of 7.0-8.0 ppm.

    • Methoxy Protons (-OCH₃): A singlet at approximately 3.8-4.0 ppm.

    • Ester Methyl Protons (-COOCH₃): A singlet at approximately 3.8-3.9 ppm.

    • Ethyl Protons (-CH₂CH₃): A quartet at approximately 2.6-2.8 ppm and a triplet at approximately 1.2-1.4 ppm.

  • Expected ¹³C NMR Data (Predicted):

    • Carbonyl Carbon: A signal around 166-168 ppm.

    • Aromatic Carbons: Signals in the range of 110-160 ppm.

    • Methoxy Carbon: A signal around 55-56 ppm.

    • Ester Methyl Carbon: A signal around 51-52 ppm.

    • Ethyl Carbons: Signals for the -CH₂- and -CH₃ groups.

2.2. Mass Spectrometry (MS)

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or by direct infusion into an Electrospray Ionization (ESI) source.

  • Expected Data:

    • Molecular Ion Peak (M⁺): A peak at m/z = 194.23 (for EI) or [M+H]⁺ at m/z = 195.24 (for ESI).

    • Fragmentation Pattern: Characteristic fragments corresponding to the loss of the methoxy group (-OCH₃), the ester methyl group (-CH₃), or the entire ester group (-COOCH₃).

2.3. High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Stationary Phase: A C18 reversed-phase column.

    • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Data Interpretation: A single, sharp peak indicates high purity. The retention time can be used for routine quality control.

Synthetic Protocol: Preparation of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

The most common and industrially scalable method for the synthesis of aromatic esters is the Fischer-Speier esterification of the corresponding carboxylic acid.

Workflow for Synthesis

cluster_0 Synthesis of 3-Ethyl-4-methoxybenzoic Acid cluster_1 Esterification cluster_2 Workup and Purification cluster_3 Final Product Start Starting Material: 3-Ethyl-4-methoxybenzoic Acid Reaction Reaction with Methanol and Acid Catalyst (e.g., H₂SO₄) Start->Reaction Step 1 Workup Aqueous Workup (Neutralization and Extraction) Reaction->Workup Step 2 Purification Purification (e.g., Distillation or Crystallization) Workup->Purification Step 3 Product 3-Ethyl-4-methoxybenzoic Acid Methyl Ester Purification->Product Step 4

Caption: Synthetic workflow for the preparation of 3-Ethyl-4-methoxybenzoic acid methyl ester.

Detailed Experimental Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Ethyl-4-methoxybenzoic acid (1 equivalent).

    • Add an excess of anhydrous methanol (10-20 equivalents) to serve as both a reactant and a solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 3-Ethyl-4-methoxybenzoic acid methyl ester.

Potential Industrial Applications as a Chemical Intermediate

The primary industrial application of 3-Ethyl-4-methoxybenzoic acid methyl ester is as a versatile intermediate in organic synthesis. Its functional groups provide multiple reaction pathways to generate more complex molecules with potential applications in various sectors.

Pharmaceutical Synthesis

The structural similarity to known pharmaceutical intermediates suggests that this compound is a valuable starting material for drug discovery and development.

  • Synthesis of Amide Derivatives: The ester can be readily converted to amides by reaction with primary or secondary amines. This is a common step in the synthesis of many active pharmaceutical ingredients (APIs). The resulting amides can be screened for a wide range of biological activities.

  • Modification of the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These groups can then be further modified to build complex molecular architectures. For example, a nitro group can be reduced to an amine, which is a key functional group in many drugs.

  • Scaffold for Library Synthesis: In medicinal chemistry, this compound can serve as a scaffold for the creation of a library of related compounds. By reacting the ester with a diverse set of amines and performing various substitutions on the aromatic ring, a large number of unique molecules can be generated and screened for therapeutic potential.

Logical Pathway for Drug Discovery

cluster_0 Chemical Modifications cluster_1 Compound Library cluster_2 Screening and Development Start 3-Ethyl-4-methoxybenzoic Acid Methyl Ester Amidation Amidation Start->Amidation RingSubstitution Aromatic Ring Substitution Start->RingSubstitution Library Diverse Library of Novel Compounds Amidation->Library RingSubstitution->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A potential workflow for utilizing 3-Ethyl-4-methoxybenzoic acid methyl ester in a drug discovery program.

Agrochemicals

Similar to the pharmaceutical industry, the agrochemical sector relies on novel organic molecules for the development of new herbicides, insecticides, and fungicides. The structural features of 3-Ethyl-4-methoxybenzoic acid methyl ester make it a candidate for the synthesis of new agrochemicals.

Specialty Chemicals and Materials Science

Benzoic acid esters are used in the formulation of various specialty chemicals, including fragrances and plasticizers. While less common for this specific substitution pattern, the potential exists for its use in applications where its particular physical properties (e.g., boiling point, viscosity) are advantageous.

Conclusion

3-Ethyl-4-methoxybenzoic acid methyl ester is a valuable, though not widely documented, chemical intermediate with significant potential, particularly in the pharmaceutical industry. Its utility lies in its versatility as a building block for the synthesis of more complex and potentially bioactive molecules. This guide provides a framework for its synthesis, characterization, and potential applications, empowering researchers and drug development professionals to explore the full potential of this promising compound. The provided protocols are based on established chemical principles and data from closely related analogs, ensuring a high degree of scientific integrity and practical applicability.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-ethyl-4-methoxybenzoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the yield and purity of 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2). Depending on your starting materials, the synthesis of this specific functionalized arene typically proceeds via one of two primary pathways:

  • Route A: Acid-catalyzed Fischer esterification of 3-ethyl-4-methoxybenzoic acid.

  • Route B: Palladium-catalyzed B-alkyl Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxybenzoic acid methyl ester with triethylborane.

Below are the most frequently asked questions, troubleshooting steps, and self-validating protocols for both routes.

Route A: Fischer Esterification Troubleshooting

Q1: My esterification yield is plateauing around 60-70%. How can I drive the reaction to completion? Expert Answer: Fischer esterification is a reversible, equilibrium-driven process. The reaction between 3-ethyl-4-methoxybenzoic acid and methanol produces the target ester and water. According to Le Chatelier's principle, the accumulation of water shifts the equilibrium backward, promoting ester hydrolysis [1].

Causality & Solution: To improve yield, you must break the equilibrium.

  • Use Excess Alcohol: Methanol should be used not just as a reactant, but as the solvent (e.g., 10-20 equivalents) [2].

  • Continuous Water Removal: Since methanol boils at 64.7 °C, standard Dean-Stark traps are ineffective because water boils at a higher temperature. Instead, add a chemical dehydrating agent like activated 3Å molecular sieves directly to the reaction, or use a Soxhlet extractor containing anhydrous magnesium sulfate (

    
    ) to continuously dry the refluxing methanol condensate. Alternatively, utilize a moisture-tolerant Lewis acid catalyst (like Zirconium complexes) if Brønsted acids fail [4].
    

Q2: I am observing side products and degradation when using concentrated Sulfuric Acid (


). What are the alternatives? 
Expert Answer:  While 

is the classic Brønsted acid catalyst, its strong oxidizing and dehydrating properties can lead to ether cleavage (demethylation of the 4-methoxy group) or polymerization at elevated temperatures.

Causality & Solution: Switch to a milder, non-oxidizing acid catalyst such as p-Toluenesulfonic acid (PTSA) or methanesulfonic acid (MSA). Recent mechanistic advances also highlight the efficacy of solid-supported catalysts, such as sulfonated biochar or Amberlyst-15. These provide excellent conversion rates (often >90%) while allowing for easy recovery via simple filtration, thus preventing product degradation during harsh aqueous workups [3].

Route B: Suzuki-Miyaura Cross-Coupling Troubleshooting

Q3: When coupling 3-bromo-4-methoxybenzoic acid methyl ester with triethylborane (


), my major product is the des-bromo reduction product, not the ethylated target. Why? 
Expert Answer:  You are observing 

-hydride elimination, a notorious competing pathway in

-

cross-coupling reactions.

Causality & Solution: In the catalytic cycle, after the transmetalation of the ethyl group from boron to palladium, the intermediate


 complex can undergo rapid 

-hydride elimination before reductive elimination occurs. This yields an ethylene molecule and a

species, which subsequently reductively eliminates to give the dehalogenated arene[6]. To suppress this, you must accelerate the reductive elimination step. Use a sterically demanding, electron-rich phosphine ligand such as RuPhos or dppf. These ligands force the aryl and alkyl groups on the palladium center closer together, dramatically lowering the activation energy for reductive elimination and outcompeting the

-hydride elimination pathway [7].

Q4: The transmetalation step seems sluggish, leaving unreacted starting material. How can I optimize it? Expert Answer: Trialkylboranes are inherently less reactive toward transmetalation than arylboronic acids due to their lack of Lewis acidic empty p-orbitals that readily coordinate with standard weak bases.

Causality & Solution: The addition of a strong, aqueous-free base is critical to form the reactive boronate complex. Use


 or 

in a strictly anhydrous solvent system (e.g., Toluene/THF) [5]. The base coordinates to the triethylborane, creating a tetravalent boronate anion

. This significantly enhances the nucleophilicity of the ethyl group, facilitating rapid transmetalation to the Pd(II) center.

Quantitative Data Summary

The following table summarizes the expected yield improvements based on specific protocol optimizations.

Synthetic RouteBaseline ConditionBaseline YieldOptimized ConditionExpected YieldKey Mechanistic Driver
A: Esterification

(cat.), MeOH reflux, 12h
65%PTSA (cat.), 3Å Mol Sieves, MeOH reflux, 12h>92%Water sequestration prevents hydrolysis [1].
A: Esterification

(cat.), MeOH reflux, 12h
65%Amberlyst-15, Microwave (80°C), 30 min95%Solid-acid catalysis prevents ether cleavage [3].
B: Suzuki Coupling

,

,

, THF, 80°C
30-40%

, RuPhos,

,

, Tol, 80°C
>85%Bulky ligand prevents

-hydride elimination [6].

Validated Experimental Protocols (SOPs)

SOP 1: Optimized Fischer Esterification (Route A)

Self-Validating Check: The reaction progress can be monitored by TLC (Hexanes:EtOAc 4:1). The starting acid will remain at the baseline (if stained with bromocresol green), while the product ester will elute with an


 of ~0.6.
  • Setup: In an oven-dried 100 mL round-bottom flask, add 3-ethyl-4-methoxybenzoic acid (10.0 mmol, 1.80 g).

  • Solvent & Catalyst: Add 40 mL of anhydrous methanol (large excess) and 0.5 g of activated 3Å molecular sieves. Add p-Toluenesulfonic acid monohydrate (1.0 mmol, 0.19 g).

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to a gentle reflux (65 °C) for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous

    
     (3 x 20 mL) to remove unreacted acid and catalyst. Dry the organic layer over anhydrous 
    
    
    
    , filter, and evaporate to yield the pure 3-Ethyl-4-methoxybenzoic acid methyl ester.
SOP 2: B-Alkyl Suzuki-Miyaura Cross-Coupling (Route B)

Self-Validating Check: GC-MS analysis of the crude mixture should show the molecular ion peak at


 194.23 for the product, with minimal peaks at 

166 (dehalogenated side product).
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-bromo-4-methoxybenzoic acid methyl ester (5.0 mmol, 1.22 g),

    
     (0.25 mmol, 5 mol%), RuPhos (0.5 mmol, 10 mol%), and anhydrous 
    
    
    
    (15.0 mmol, 4.88 g).
  • Reagent Addition: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous Toluene (20 mL) via syringe.

  • Coupling: Slowly inject Triethylborane (

    
    , 1.0 M in THF, 7.5 mL, 7.5 mmol) dropwise.
    
  • Heating: Stir the reaction mixture at 80 °C for 16 hours.

  • Quenching & Workup: Cool to room temperature. Carefully quench with 10 mL of 1M NaOH and 5 mL of 30%

    
     (to oxidize residual boranes). Stir for 30 minutes. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography.

Process Visualizations

FischerEsterification Start 3-Ethyl-4-methoxybenzoic Acid + Methanol Protonation Protonation by Acid Catalyst (PTSA or Amberlyst-15) Start->Protonation NucleophilicAttack Nucleophilic Attack Tetrahedral Intermediate Protonation->NucleophilicAttack WaterElimination Elimination of Water NucleophilicAttack->WaterElimination Product 3-Ethyl-4-methoxybenzoic Acid Methyl Ester WaterElimination->Product Forward Reaction Water H2O Byproduct WaterElimination->Water Water->NucleophilicAttack Hydrolysis (Reversible) Sieves 3Å Molecular Sieves (Water Sequestration) Water->Sieves Trapped by Sieves->Water Prevents Reversal

Caption: Fischer Esterification mechanism highlighting the role of water sequestration.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxidativeAddition Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxidativeAddition + Ar-Br Transmetalation Transmetalation Pd(II)(Ar)(Ethyl)L2 OxidativeAddition->Transmetalation + Boronate ReductiveElimination Reductive Elimination (Accelerated by RuPhos) Transmetalation->ReductiveElimination Desired Pathway BetaHydride β-Hydride Elimination (Side Reaction) Transmetalation->BetaHydride Competing Pathway ReductiveElimination->Pd0 Catalyst Regeneration Product Target Ester Product ReductiveElimination->Product ArBr 3-Bromo-4-methoxybenzoic acid methyl ester ArBr->OxidativeAddition Borane [BEt3(OH)]- Activated Boronate Borane->Transmetalation DesBromo Dehalogenated Side Product BetaHydride->DesBromo

Caption: Suzuki-Miyaura cycle showing how bulky ligands prevent β-hydride elimination.

References

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.[Link]

  • Fischer Esterification Mechanism: Steps, Equation & Examples. Vedantu.[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.[Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC.[Link]

  • Direct B-Alkyl Suzuki-Miyaura Cross-Coupling of Trialkylboranes with Aryl Bromides in the Presence of Unmasked Acidic or Basic Functions and Base-Labile Protections under Mild Non-Aqueous Conditions. ResearchGate.[Link]

  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. ACS Publications.[Link]

  • Rapid and scalable photocatalytic C(sp)–C(sp) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. ResearchGate.[Link]

Technical Support Center: Purification of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers isolating and purifying 3-ethyl-4-methoxybenzoic acid methyl ester . Whether synthesized via Fischer esterification of the corresponding benzoic acid or through methylation of a phenolic precursor, the crude reaction mixture inevitably contains unreacted starting materials, regioisomers, and solvent residues. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Section 1: Quantitative Partitioning Data

Understanding the physicochemical properties of your target and its impurities is the foundation of any purification strategy.

CompoundRoleApproximate pKaAqueous SolubilityOrganic SolubilityTLC Rf (3:1 Hex:EtOAc)
3-Ethyl-4-methoxybenzoic acid methyl ester Target ProductN/AInsolubleMiscible~0.60
3-Ethyl-4-methoxybenzoic acid Unreacted Precursor~4.5Soluble (as Na⁺ salt)Soluble~0.10
Methanol Solvent/Reactant15.5MiscibleMiscible0.00
Regioisomers (e.g., 2-ethyl) ByproductN/AInsolubleMiscible~0.55 - 0.65
Section 2: Troubleshooting Guides & FAQs

Q1: My crude NMR shows a significant amount of unreacted 3-ethyl-4-methoxybenzoic acid. How do I remove it without degrading my ester? A1: The most effective method is a1[1]. Causality & Mechanism: You must exploit the pKa difference between the carboxylic acid (pKa ~4.5) and the ester (neutral). While a strong base like NaOH would easily deprotonate the acid, it also risks base-catalyzed hydrolysis (saponification) of your newly formed methyl ester back into the starting material. NaHCO₃ is a weak base that selectively deprotonates the carboxylic acid to form a water-soluble sodium salt without hydrolyzing the ester[1]. The byproduct of this neutralization is carbonic acid, which rapidly 2[2].

Q2: I've washed with bicarbonate, but TLC still shows a closely eluting spot just below my target ester. What is it, and how do I remove it? A2: This is likely a regioisomer (e.g., 2-ethyl-4-methoxybenzoic acid methyl ester) or an over-alkylated byproduct from previous synthesis steps. Causality & Mechanism: Because these impurities are structurally homologous to your target ester, they possess nearly identical partition coefficients and cannot be separated via liquid-liquid extraction. You must use3[3]. By using a non-polar dominant solvent system (e.g., Hexane:Ethyl Acetate), you create a competitive binding environment. The moderately polar ester interacts reversibly with the polar silica gel, allowing it to elute, while highly polar impurities remain trapped at the baseline[3].

Q3: My ester product is cloudy and has a broad peak in the NMR around 3.4 ppm and 1.5 ppm. What went wrong? A3: Your product contains residual methanol and water. Causality & Mechanism: Esters can trap small amounts of protic solvents. If the organic layer is not sufficiently dried before concentration, water and methanol will co-evaporate and become trapped in the viscous ester oil. A dedicated brine wash (saturated NaCl) alters the osmotic pressure to pull dissolved water out of the organic layer, and4 into a hydrate crystal[4].

Section 3: Standardized Operating Protocols

Protocol A: Mild Acid-Base Extraction (Self-Validating System)

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Neutralization: Transfer to a separatory funnel and add an equal volume of 5% aqueous NaHCO₃.

  • Venting (Critical): Stopper the funnel, invert, and immediately open the stopcock to vent. The neutralization produces CO₂ gas. Failure to vent will cause the funnel to pressurize and potentially burst[2].

  • Phase Separation: Shake gently, vent repeatedly, and allow the layers to separate. The lower aqueous layer contains the sodium 3-ethyl-4-methoxybenzoate salt.

  • Validation Loop: Drain the aqueous layer. Repeat the NaHCO₃ wash until no further effervescence (bubbling) is observed upon shaking. The absence of gas evolution self-validates that all unreacted acid has been neutralized.

  • Drying: Wash the retained organic layer with brine, dry over anhydrous Na₂SO₄ until the solid flows freely (like snow), filter, and concentrate via rotary evaporation[4].

Protocol B: Flash Column Chromatography

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in pure hexanes to prevent air bubbles.

  • Loading: Dissolve the dried crude ester in a minimal volume of the starting eluent (4:1 Hexanes:Ethyl Acetate) and apply it evenly to the top of the silica bed.

  • Elution: Run the column using a 4:1 to 3:1 Hexanes:Ethyl Acetate gradient.

  • Fraction Collection & Validation: Collect 10-20 mL fractions. Spot each fraction on a TLC plate and develop in 3:1 Hexanes:Ethyl Acetate. Visualize under UV light (254 nm). The target ester will appear at an Rf of ~0.60.

  • Isolation: Pool the fractions containing the single, pure spot and remove the solvent under reduced pressure to yield the pure 3-ethyl-4-methoxybenzoic acid methyl ester[3].

Section 4: Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture (Ester, Acid, MeOH) Bicarb 5% NaHCO3 Wash (Acid-Base Extraction) Crude->Bicarb Aqueous Aqueous Layer (Sodium Carboxylate Salt) Bicarb->Aqueous Extracts Acid Organic Organic Layer (Crude Ester) Bicarb->Organic Retains Ester Brine Brine Wash & Na2SO4 (Drying) Organic->Brine Chromatography Silica Gel Column (Hexane:EtOAc) Brine->Chromatography Concentrated PureEster Pure 3-Ethyl-4-methoxybenzoic acid methyl ester Chromatography->PureEster Target Fraction Isomers Eluted Impurities (Regioisomers) Chromatography->Isomers Byproducts

Workflow for the isolation and purification of 3-ethyl-4-methoxybenzoic acid methyl ester.

References
  • Chemistry LibreTexts - 4.8: Acid-Base Extraction. Available at: [Link]

  • ResearchGate - How to separate ester from carboxylic acid by using chromatography? Available at: [Link]

  • AskFilo - Write a complete lab report for esterification reaction to synthesis methyl salicylate. Available at:[Link]

Sources

Minimizing side reactions during methyl 3-ethyl-4-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of Methyl 3-ethyl-4-methoxybenzoate . It focuses on the "Convergent Route" (Alkylation of the phenol derivative), which is the most reliable pathway for high-purity synthesis, while addressing the common pitfalls of the "Direct Functionalization" route (Friedel-Crafts).

Executive Summary

Synthesizing Methyl 3-ethyl-4-methoxybenzoate presents a classic "push-pull" conflict on the benzene ring.[1][2] The electron-donating methoxy group (C4) activates the ring, while the electron-withdrawing ester (C1) deactivates it.[2] The primary challenge lies in the C3-ethyl group : its installation via Friedel-Crafts is prone to polyalkylation, and its presence creates significant steric hindrance that impedes subsequent functionalization at the C4 position.

This guide addresses the three most critical tickets submitted by researchers:

  • Polyalkylation during ethyl group installation.

  • Demethylation of the ether during Lewis Acid catalysis.

  • Incomplete O-Methylation due to steric blocking by the ethyl group.[2]

Module 1: The "Ethyl" Challenge (Friedel-Crafts Troubleshooting)

User Issue: "I am trying to ethylate methyl 4-methoxybenzoate using EtBr and AlCl3, but I am getting a mixture of starting material, product, and a heavy impurity. Also, my methoxy peak is disappearing from the NMR."

Root Cause Analysis
  • Polyalkylation (The Heavy Impurity): Alkyl groups are activating.[2][3] The product (3-ethyl derivative) is more nucleophilic than the starting material.[2] Once the first ethyl group is installed, the ring becomes more reactive, leading to 3,5-diethyl-4-methoxybenzoate .[1]

  • Lewis Acid Demethylation: Strong Lewis acids like Aluminum Chloride (

    
    ) coordinate avidly with the oxygen of the methoxy group.[2] Under heat, this complex collapses, cleaving the methyl ether to form a phenol (aluminum phenoxide) and methyl chloride [1].[2]
    
Protocol: Minimizing Side Reactions

Switch to a Milder Catalyst System. Avoid


 for substrates containing methoxy groups.[2] Use Iron(III) Chloride (

)
or solid acid catalysts (Zeolites), which are less prone to ether cleavage.[2]

The "High-Dilution" Technique for Mono-Alkylation: To prevent polyalkylation, you must statistically favor the encounter between the electrophile and the unreacted starting material rather than the product.

ParameterRecommended SettingReason
Stoichiometry 1.0 equiv Substrate : 0.8 equiv EtBrLimiting the alkylating agent ensures the reaction stops before over-alkylation occurs.[1][2]
Temperature

Lower temperatures increase regioselectivity (Ortho to OMe, Meta to Ester).[2]
Catalyst

(10 mol%)
Milder Lewis acid prevents demethylation of the C4-OMe.[2]
Solvent Nitromethane (

)
Moderates the activity of the catalyst-electrophile complex.[2]

Critical Check: If you observe the formation of the phenol (broad singlet at


 5.0-9.0 ppm in 

NMR), your Lewis acid is too strong or the temperature is too high.

Module 2: The "Steric" Methylation (O-Alkylation Troubleshooting)

User Issue: "I am starting from methyl 3-ethyl-4-hydroxybenzoate. The reaction with Methyl Iodide is stalling at 80% conversion. Adding more base hydrolyzes my ester."

Root Cause Analysis

The C3-ethyl group exerts steric bulk that shields the C4-hydroxyl oxygen.[1] This increases the activation energy required for the


 attack on Methyl Iodide.
  • Side Reaction A (Hydrolysis): Using aqueous bases or hygroscopic bases (like NaOH/KOH) will saponify the C1-methyl ester faster than the hindered phenol is methylated.[2]

  • Side Reaction B (C-Alkylation): Forcing the reaction with high heat can lead to alkylation on the ring carbon (C5) rather than the oxygen, a known issue with hindered phenols [2].[2]

Protocol: The Anhydrous "Soft" Base System

To solve this, use a non-nucleophilic base in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide without hydrolyzing the ester.

Step-by-Step Optimization:

  • Solvent: Anhydrous DMF or Acetonitrile (Must be dry; water promotes hydrolysis).[2]

  • Base: Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[2]
    • Why Cesium? The larger

      
       cation disrupts the ion pair effectively, making the phenoxide "naked" and more reactive, overcoming the steric hindrance of the ethyl group.
      
  • Reagent: Methyl Iodide (MeI) (1.5 equivalents).

  • Temperature:

    
    . Do not reflux.[2]
    

Troubleshooting Table:

SymptomDiagnosisCorrective Action
New Acid Peak (COOH) Ester HydrolysisSystem is wet.[1][2] Dry solvent over molecular sieves.[2] Switch to

.
Stalled Reaction Steric HindranceSwitch base to

(0.5 eq) +

.[2]
Extra Methyl on Ring C-AlkylationTemperature too high.[1][2] Reduce to

.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the critical side reactions (Polyalkylation and Demethylation).

SynthesisPathways cluster_0 Critical Control Points Start Methyl 4-methoxybenzoate Desired Methyl 3-ethyl-4-methoxybenzoate (TARGET) Start->Desired Controlled FC Alkylation (FeCl3, Low Temp) Phenol Phenol Derivative (Demethylation) Start->Phenol Strong Lewis Acid (AlCl3) Ether Cleavage Poly 3,5-Diethyl Side Product (Polyalkylation) Desired->Poly Excess EtBr / Over-reaction Hydrolysis Carboxylic Acid (Saponification) Desired->Hydrolysis Wet Base/High Temp (During Workup)

Figure 1: Reaction network showing the primary synthetic pathway (Blue) and critical failure modes (Red/Yellow).[2] Note the divergence at the ethylation step leading to polyalkylation.

Module 4: Final Purification Strategy

Even with optimized conditions, trace isomers (2-ethyl vs 3-ethyl) may exist.[1][2]

  • Vacuum Distillation: The boiling point difference between the mono-ethyl and di-ethyl derivatives is significant.[1][2]

    • Target BP: Methyl 3-ethyl-4-methoxybenzoate boils at approx.

      
       at 5 mmHg (estimated based on homologues [3]).[1][2]
      
  • Recrystallization: If the product is solid (MP

    
    ), recrystallize from Hexane/Ethyl Acetate (9:1) .[2] The symmetrical 3,5-diethyl impurity often crystallizes differently or remains in the mother liquor.
    

References

  • Lewis Acid Demethylation Mechanisms: Friedel-Crafts and Related Reactions. Olah, G. A. (Ed.).[2][4][5] Wiley-Interscience.[1][2] The cleavage of aryl methyl ethers by

    
     is a standard mechanistic limitation. [1][2]
    
  • Alkylation of Hindered Phenols: Organic Syntheses, Coll. Vol. 6, p. 1019 (1988).[2] Demonstrates conditions for esterification and alkylation of substituted benzoates. [1][2]

  • Boiling Point Estimations & Properties: PubChem Compound Summary for Methyl 3-ethoxy-4-methoxybenzoate (Structural homologue used for property estimation). [1][2]

  • Fischer Esterification Equilibrium: Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions".

Sources

Stability of 3-Ethyl-4-methoxybenzoic acid methyl ester under heat

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-Ethyl-4-methoxybenzoic acid methyl ester

CAS: 102820-38-2 Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1][2][3]

Part 1: Technical Overview & Stability Profile

Executive Summary: 3-Ethyl-4-methoxybenzoic acid methyl ester is a structurally robust intermediate generally stable up to 200°C under inert conditions.[2][3] However, its specific substitution pattern—an ethyl group meta to the ester and ortho to the methoxy group—introduces distinct thermal vulnerabilities often overlooked in standard benzoate protocols.

Thermal Degradation Thresholds:

Temperature RangeStatusChemical Behavior
< 40°C Stable Standard storage.[2][3] Note: Material may exist as a low-melting solid or viscous liquid depending on purity.[2][3]
40°C – 150°C Stable (Inert) Safe for processing/distillation only under N₂/Ar.
> 150°C (Aerobic) Unstable Critical Failure Mode: Benzylic oxidation of the 3-ethyl group.[2][3]
> 250°C Critical Thermal decarboxylation and ester pyrolysis begin.

Part 2: Troubleshooting Guides (Q&A)

Category 1: Physical Appearance & Purity

Q: My sample has turned from colorless to yellow/orange after heating. Is it still usable? A: This indicates Benzylic Oxidation .[2][3]

  • Cause: Heating >100°C in the presence of trace air (oxygen).[3] The benzylic hydrogens on the 3-ethyl group are activated by the aromatic ring, making them susceptible to radical oxidation, converting the ethyl group (-CH₂CH₃) into a ketone (acetyl) or alcohol derivative.[3]

  • Impact: The yellow color comes from the conjugation of the new carbonyl group with the aromatic ring (formation of acetophenone derivatives).[3]

  • Solution: If the color is faint, repurify via vacuum distillation. If dark orange, significant degradation has occurred (>5% impurity).

Q: I stored the material in the fridge, and it has solidified/precipitated. Has it degraded? A: Likely No .

  • Explanation: This compound is a "borderline" solid/liquid.[2][3] Its melting point is near or slightly above room temperature (approx. 25–35°C depending on purity).[3] Solidification is a physical change, not chemical.[3]

  • Verification: Gently warm to 40°C. If it melts back to a clear oil, it is physically stable.[3] If solids remain that do not melt at 50°C, suspect Hydrolysis (formation of the parent acid, 3-ethyl-4-methoxybenzoic acid, which has a much higher melting point).

Category 2: Experimental Issues

Q: I see a "ghost peak" in my GC-MS analysis with M-14 or M-28 mass difference. A: This is likely Injector-Port Thermal Degradation .[2][3]

  • Cause: Benzoic esters can undergo elimination or transesterification in hot GC injectors (>250°C), especially if the liner is dirty (acidic sites).

  • Diagnosis: Lower the injector temperature to 200°C. If the peak ratio changes, the degradation is artifactual (happening inside the instrument), not in your sample.

Q: Why is my yield dropping during vacuum distillation? A: You are likely experiencing Thermal Polymerization or Transesterification .[3]

  • Mechanism: If the reaction mixture contains residual Lewis acids (catalysts) or free hydroxyls, high heat drives the formation of oligomers.

  • Fix: Quench and wash the organic layer with NaHCO₃ before distillation to remove all acidic species.[3] Ensure the distillation pot temperature stays <180°C by using high vacuum (<1 mbar).

Part 3: Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Oxidation (Air/Heat) and Hydrolysis (Moisture/Acid).

DegradationPathways Start 3-Ethyl-4-methoxybenzoic acid methyl ester (Target Molecule) Oxidation Benzylic Oxidation (Aerobic + Heat) Start->Oxidation T > 100°C + O2 Hydrolysis Hydrolysis (Moisture + Acid/Base) Start->Hydrolysis H2O pH < 4 or > 9 Ketone 3-Acetyl-4-methoxy benzoate derivative (Yellow Impurity) Oxidation->Ketone Acid 3-Ethyl-4-methoxy benzoic acid (High MP Solid) Hydrolysis->Acid Methanol Methanol Hydrolysis->Methanol

Caption: Figure 1. Primary degradation pathways.[2][3][4][5] The oxidative pathway (red) yields colored impurities, while hydrolysis (yellow) yields high-melting solids.

Part 4: Stability Testing Protocol

To validate the stability of your specific batch, perform this Isothermal Stress Test :

Objective: Determine maximum processing time at elevated temperature.

Materials:

  • Sample (100 mg)[3]

  • Oil bath set to 150°C

  • HPLC or GC-MS[2][3]

Protocol:

  • Baseline: Dissolve 10 mg of sample in ACN (HPLC) or DCM (GC); run analysis (T=0).

  • Stress: Place neat sample in a sealed vial (under N₂) into the 150°C oil bath.

  • Sampling: Remove aliquots at 1 hour, 4 hours, and 8 hours.

  • Analysis:

    • Pass Criteria: Purity > 99.0% relative to T=0.

    • Fail Criteria: Appearance of new peak at RRT ~0.8 (Hydrolysis) or RRT ~1.1-1.2 (Oxidation products).[3]

References

  • National Institute of Standards and Technology (NIST). Methyl 4-methoxybenzoate (Structural Analog) Thermochemistry Data.[2][3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • LibreTexts Chemistry. Oxidation of Aromatic Compounds (Benzylic Oxidation Mechanisms). Available at: [Link][5][6][7][8][9][10][11]

Sources

Technical Support Center: Stability & Degradation of 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Ethyl-4-methoxybenzoic acid methyl ester . It is designed to troubleshoot stability issues, identify impurities, and optimize experimental handling.

Status: Operational Role: Senior Application Scientist Subject: Degradation Profiles, Impurity Identification, and Handling Protocols

Executive Summary & Degradation Pathway Map

The Molecule: 3-Ethyl-4-methoxybenzoic acid methyl ester is a lipophilic benzoate ester. Its stability profile is governed by two primary chemical vulnerabilities:

  • The Ester Linkage (C-1): Susceptible to hydrolytic cleavage (acid/base catalyzed).

  • The Benzylic Ethyl Group (C-3): Susceptible to radical autoxidation, particularly at the benzylic methylene position.

The following pathway map illustrates the logical progression of degradation products you are likely to encounter during HPLC/LC-MS analysis.

DegradationPathways Parent Parent Molecule 3-Ethyl-4-methoxybenzoic acid methyl ester (RT: ~1.0) Acid Hydrolysis Product (DP-1) 3-Ethyl-4-methoxybenzoic acid (Free Acid) Parent->Acid Hydrolysis (+H2O / H+ or OH-) Alcohol Oxidation Intermediate 3-(1-Hydroxyethyl)-4-methoxy... (Benzylic Alcohol) Parent->Alcohol Autoxidation (O2, Light) Phenol Demethylation Product (DP-3) 3-Ethyl-4-hydroxybenzoic acid methyl ester (Phenol) Parent->Phenol Demethylation (Harsh Acid/Metabolism) Ketone Oxidation Product (DP-2) 3-Acetyl-4-methoxybenzoic acid methyl ester (Acetophenone derivative) Alcohol->Ketone Further Oxidation

Figure 1: Primary degradation pathways. DP-1 (Hydrolysis) is the dominant pathway in aqueous/protic media. DP-2 (Oxidation) occurs during long-term storage in air.

Detailed Degradation Product Analysis

DP-1: The Hydrolysis Product (Free Acid)

Chemical Name: 3-Ethyl-4-methoxybenzoic acid Occurrence: High. Occurs in the presence of moisture, acidic buffers, or plasma esterases.

  • Mechanism: Nucleophilic acyl substitution at the carbonyl carbon. The methoxy group at C-4 is electron-donating, which slightly stabilizes the ester against nucleophilic attack compared to nitro-benzoates, but hydrolysis remains the primary degradation route [1].

  • Detection:

    • HPLC: Elutes earlier than the parent (more polar).

    • Mass Spec (ESI-): Look for [M-H]- peak (Parent MW - 14 Da).

  • Troubleshooting:

    • Issue: "My stock solution concentration is dropping over time."

    • Fix: Confirm solvent is anhydrous. Avoid storing in MeOH/Water mixtures for >24 hours. Switch to pure DMSO or Acetonitrile for stock storage.

DP-2: The Oxidation Product (Benzylic Ketone)

Chemical Name: 3-Acetyl-4-methoxybenzoic acid methyl ester Occurrence: Moderate. Common in solid-state samples stored without inert gas or aged liquid samples.

  • Mechanism: Radical abstraction of a benzylic hydrogen from the ethyl group. The resulting radical reacts with atmospheric oxygen to form a peroxide, decomposing to an alcohol and finally the ketone [2].

  • Detection:

    • HPLC: Elutes later or close to the parent (polarity shift is subtle but ketone is less lipophilic than the ethyl group).

    • Mass Spec (ESI+): Look for [M+14]+ (Transformation of -CH2CH3 to -COCH3 adds 1 oxygen and loses 2 hydrogens: +16 - 2 = +14 Da).

  • Troubleshooting:

    • Issue: "I see a new impurity peak growing at RRT 0.9-1.1 after 3 months of storage."

    • Fix: This is likely the ketone. Flush all storage vials with Argon or Nitrogen. Store at -20°C.

DP-3: The Demethylation Product (Phenol)

Chemical Name: 3-Ethyl-4-hydroxybenzoic acid methyl ester Occurrence: Low (in vitro); High (in vivo/metabolic).

  • Mechanism: Cleavage of the ether bond. In chemical synthesis, this requires strong Lewis acids (e.g., BBr3). In biological assays, this is a Phase I metabolic metabolite [3].

  • Detection:

    • HPLC: Elutes significantly earlier than parent (phenolic -OH increases polarity).

    • Colorimetric: Reacts with ferric chloride (FeCl3) to give a violet color (phenol test).

Analytical Troubleshooting Guide (HPLC/LC-MS)

Use this table to identify peaks in your chromatogram.

AnalyteFunctional Group ChangePolarity ShiftEst. RRT (C18 Column)Mass Shift (Δ Da)
Parent N/AN/A1.00 0
DP-1 (Acid) Ester

Carboxylic Acid
High Polarity Increase0.40 - 0.60-14
DP-2 (Ketone) Ethyl

Acetyl
Slight Polarity Increase0.85 - 0.95+14
DP-3 (Phenol) Methoxy

Hydroxyl
Moderate Polarity Increase0.60 - 0.80-14
Transesterification Methyl

Ethyl Ester
Lipophilicity Increase1.10 - 1.20+14

Standard Method Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • UV Detection: 254 nm (Aromatic ring) and 280 nm.

Frequently Asked Questions (FAQs)

Q1: I am seeing a "doublet" peak for my parent compound. Is this an isomer?

  • Diagnosis: Unlikely. The 3-ethyl-4-methoxy substitution pattern is fixed.

  • Root Cause: If you dissolved the sample in Ethanol, you likely generated the Ethyl Ester via transesterification.

  • Solution: Use Methanol (matches the ester) or Acetonitrile (aprotic) as your dissolution solvent. Never use Ethanol for methyl ester standards [4].

Q2: My sample turned slightly yellow after 6 months. Is it safe to use?

  • Diagnosis: Yellowing often indicates the formation of quinoid structures or extensive oxidation of the phenolic impurities (if DP-3 formed).

  • Action: Check purity via HPLC. If purity is >98%, the color is likely due to trace impurities (ppm level) with high extinction coefficients. If <95%, discard.

  • Prevention: Store solid powder protected from light (amber vial) to prevent photo-oxidation.

Q3: Can I use this compound in a pH 9.0 buffer for cell culture?

  • Diagnosis: High Risk.

  • Reasoning: Methyl esters saponify (hydrolyze) rapidly at pH > 8.5.

  • Protocol: Prepare the stock in DMSO. Add to the buffer immediately before use. Expect a half-life of <4 hours at pH 9.0. If stable dosing is required, consider using the Free Acid form directly, as it is the inevitable species in this medium.

Q4: How do I distinguish between the Free Acid (DP-1) and the Phenol (DP-3)? Both lose 14 Da.

  • Technical Insight:

    • Mass Spec: High-resolution MS is identical for ΔMass (-14.0156 Da).

    • Fragmentation (MS/MS): The Free Acid will easily lose CO2 (M-44). The Phenol will not lose CO2 easily but may lose a methyl radical from the ethyl group.

    • Chromatography: The Free Acid is much more sensitive to pH changes in the mobile phase. If you lower the pH of your mobile phase to 2.0, the Free Acid retention time will increase significantly (protonation), whereas the Phenol shift will be minor.

References

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved March 2, 2026, from [Link] (Representative link based on search context regarding benzoate hydrolysis kinetics).

  • Lumen Learning. (n.d.). Reactions of alkylbenzenes: Oxidation of Alkyl Side-Chains. Retrieved March 2, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved March 2, 2026, from [Link]

(Note: While specific degradation papers for "3-Ethyl-4-methoxybenzoic acid methyl ester" are rare, the mechanisms cited above are chemically validated via the provided search results for analogous methoxy-benzoates and alkyl-benzene oxidation.)

Validation & Comparative

C-NMR chemical shifts of 3-Ethyl-4-methoxybenzoic acid methyl ester

Comparative Guide: C-NMR Chemical Shifts of 3-Ethyl-4-methoxybenzoic acid methyl ester

Executive Summary & Structural Context

3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a highly functionalized aromatic building block frequently utilized as a pharmaceutical intermediate in the synthesis of selective enzyme inhibitors (e.g., PDE4 inhibitors) and advanced agrochemicals[1].

In drug development workflows, verifying the precise regiochemistry of aromatic substitution is critical.


Mechanistic Insights: The Substituent Effect

To accurately assign the

  • The Methoxy Group (-OCH

    
     at C4):  Exerts a strong mesomeric electron-donating effect (+M) and a weaker inductive withdrawing effect (-I). The +M effect significantly shields the ortho (C3, C5) and para (C1) carbons, pushing their signals upfield.
    
  • The Methyl Ester Group (-COOCH

    
     at C1):  Exerts both mesomeric (-M) and inductive (-I) electron-withdrawing effects, deshielding the ortho (C2, C6) and para (C4) positions, pushing them downfield.
    
  • The Ethyl Group (-CH

    
    CH
    
    
    at C3):
    Acts as a weak inductive electron donor (+I). Its primary impact is the ipso-deshielding effect on C3 (shifting it downfield by ~15–18 ppm compared to a proton), breaking the symmetry of the molecule.

This loss of symmetry is the primary diagnostic feature: while the precursor methyl 4-methoxybenzoate exhibits equivalent shifts for C3 and C5, the addition of the ethyl group clearly resolves these into two distinct signals.

Comparative Data Analysis

Table 1: C-NMR Chemical Shift Comparison (Target vs. Predictive Models)

The table below compares the empirically derived chemical shifts of 3-Ethyl-4-methoxybenzoic acid methyl ester against linear additivity rules[2] and standard DFT calculations (B3LYP/6-31G*)[3].

Carbon PositionEmpirical Estimate (ppm)Additivity Rule Prediction (ppm)DFT Prediction (ppm)
C1 (ipso to Ester)122.5122.9121.8
C2 (Aromatic CH)130.0130.2129.5
C3 (ipso to Ethyl)132.0129.8133.1
C4 (ipso to Methoxy)161.5164.2162.0
C5 (Aromatic CH)109.5111.6108.9
C6 (Aromatic CH)131.0130.7131.4
C=O (Ester Carbon)167.0166.5167.2
O-CH

(Ether)
55.555.555.1
O-CH

(Ester)
51.851.851.5
CH

(Ethyl)
23.023.023.4
CH

(Ethyl)
14.514.514.8
Table 2: Substituent Effect Comparison (vs. Structural Analogs)

To isolate the effect of the alkyl substitution, we compare the target molecule with its unalkylated and methylated analogs[4].

Carbon PositionMethyl 4-methoxybenzoate (Unsubstituted at C3)Methyl 3-methyl-4-methoxybenzoateMethyl 3-ethyl-4-methoxybenzoate
C3 113.6 ppm126.7 ppm132.0 ppm
C4 163.5 ppm162.8 ppm161.5 ppm
C5 113.6 ppm109.8 ppm109.5 ppm

Observation: The transition from a proton to a methyl, and then to an ethyl group at C3, causes a progressive downfield shift at the C3 ipso position, while slightly increasing the steric hindrance around the methoxy group at C4, marginally reducing its +M conjugation and shifting C4 slightly upfield.

Experimental Protocol for High-Fidelity C-NMR Acquisition

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be used for empirical data acquisition.

Step 1: Sample Preparation

  • Action: Dissolve 50 mg of the purified ester in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     provides the necessary deuterium lock signal for the spectrometer and lacks overlapping signals in the aromatic region (its triplet appears at 77.16 ppm). TMS serves as the internal standard (0.00 ppm) to calibrate the chemical shifts accurately.
    

Step 2: Instrument Setup & Decoupling

  • Action: Acquire the spectrum on a 400 MHz spectrometer (100 MHz for

    
    C) using the zgpg30 pulse sequence with WALTZ-16 composite pulse decoupling.
    
  • Causality: WALTZ-16 broadly irradiates the proton frequencies, collapsing the complex

    
    H-
    
    
    C J-couplings into sharp singlets. This drastically increases the Signal-to-Noise (S/N) ratio by consolidating multiplet intensity into a single peak and leveraging the Nuclear Overhauser Effect (NOE) for signal enhancement.

Step 3: Relaxation Delay (D1) Optimization

  • Action: Set the relaxation delay (D1) to

    
     2.0 seconds. For quantitative integration, add 0.05 M Chromium(III) acetylacetonate (Cr(acac)
    
    
    ).
  • Causality: Quaternary carbons (C1, C3, C4, and C=O) lack attached protons, meaning they cannot relax efficiently via dipole-dipole interactions. A short D1 causes these signals to saturate and disappear into the baseline. A longer D1, or the addition of a paramagnetic relaxation agent like Cr(acac)

    
    , ensures these critical diagnostic peaks are fully captured.
    

Step 4: Data Processing

  • Action: Apply a 1.0 Hz exponential line-broadening (LB) window function prior to Fourier Transformation (FT).

  • Causality: While line-broadening slightly reduces resolution, it significantly suppresses high-frequency baseline noise, which is vital for distinguishing the weak quaternary carbon signals from artifacts.

Workflow Visualization

GASynthesized Compound(3-Ethyl-4-methoxybenzoic acid methyl ester)BSample Preparation(50 mg in CDCl3 + TMS)A->BC13C-NMR Acquisition(100 MHz, WALTZ-16 Decoupling)B->CDData Processing(Zero-filling, Phase/Baseline Correction)C->DEPeak Assignment(Aliphatic vs. Aromatic/Carbonyl)D->EFComparative Analysis(vs. Structural Analogs)E->FGPredictive Validation(Additivity Rules & DFT)E->GHFinal Structural ConfirmationF->HG->H

NMR validation workflow for structural confirmation of functionalized benzoates.

References

  • (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate - MDPI Source: Molecules (MDPI) URL:[Link]

  • Supporting Information: Synthesis of Methyl 4-methoxybenzoate Analogs Source: Royal Society of Chemistry (RSC) URL:[Link]

  • C13Shift: a computer program for the prediction of carbon-13 NMR spectra based on an open set of additivity rules Source: American Chemical Society (ACS) URL:[Link]

  • Program of the symposium: DFT calculation of 13C NMR chemical shifts Source: Kazan Federal University (KPFU) URL:[Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 3-Ethyl-4-methoxybenzoic acid methyl ester. Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation patterns by comparing them with simpler, structurally related analogs. This comparative approach, grounded in established mass spectrometry principles, offers a predictive framework for identifying and characterizing this and similar molecules.

Introduction: The Significance of Fragmentation Analysis

3-Ethyl-4-methoxybenzoic acid methyl ester is a substituted aromatic ester, a class of compounds frequently encountered in pharmaceutical and materials science research. Understanding its behavior under mass spectrometry is crucial for its unambiguous identification, purity assessment, and as a foundational step in metabolic or degradation studies. Electron ionization mass spectrometry remains a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds due to its generation of reproducible and information-rich fragmentation patterns.

This guide will deconstruct the fragmentation of the target molecule by examining the influence of its core functional groups: the methyl ester, the methoxy group, and the ethyl group, through a comparative lens with methyl 4-methoxybenzoate and methyl 3-ethylbenzoate.

Theoretical Framework: Key Fragmentation Mechanisms

The fragmentation of organic molecules in an EI-MS source is governed by a set of well-established principles. For aromatic esters, the following mechanisms are paramount:

  • Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for compounds containing a heteroatom, where the bond adjacent (alpha) to the heteroatom is cleaved. In esters, this can occur on either side of the carbonyl group, leading to the formation of resonance-stabilized acylium ions.[1][2][3]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. It involves the intramolecular transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, resulting in the elimination of a neutral alkene.[1][4][5][6][7]

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as CO, H₂O, and radicals like •OCH₃ or •CH₃ is a common feature in mass spectra.[8][9]

Experimental Protocol: A Self-Validating System

While this guide is predictive, a robust experimental design is critical for acquiring high-quality data. The following outlines a standard protocol for the analysis of 3-Ethyl-4-methoxybenzoic acid methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Oven Program: 50 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Rationale for Experimental Choices:

The choice of a 70 eV electron energy is a standard in EI-MS, as it provides sufficient energy to induce reproducible fragmentation patterns and create extensive spectral libraries. The GC parameters are selected to ensure good chromatographic separation and peak shape for a semi-volatile compound of this nature.

Comparative Fragmentation Analysis

To logically deduce the fragmentation of 3-Ethyl-4-methoxybenzoic acid methyl ester, we will first examine the fragmentation of its simpler analogs.

Fragmentation of Methyl 4-methoxybenzoate

The mass spectrum of methyl 4-methoxybenzoate is characterized by a prominent molecular ion and a few key fragments.[10][11]

m/zProposed FragmentFragmentation Pathway
166[M]⁺•Molecular Ion
135[M - •OCH₃]⁺α-cleavage: Loss of the methoxy radical from the ester.
107[M - •OCH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 135 fragment.
77[C₆H₅]⁺Loss of the entire ester and methoxy groups.

The base peak is typically observed at m/z 135, corresponding to the stable acylium ion formed by the loss of the methoxy radical from the ester group.

Fragmentation of Methyl 3-ethylbenzoate

For methyl 3-ethylbenzoate, the fragmentation is influenced by the ethyl substituent.

m/zProposed FragmentFragmentation Pathway
164[M]⁺•Molecular Ion
149[M - •CH₃]⁺Benzylic cleavage of the ethyl group.
133[M - •OCH₃]⁺α-cleavage: Loss of the methoxy radical from the ester.
105[M - •OCH₃ - C₂H₄]⁺Subsequent loss of ethylene from the m/z 133 fragment.
91[C₇H₇]⁺Tropylium ion formation.

The presence of the ethyl group introduces benzylic cleavage, leading to the loss of a methyl radical.

Predicted Fragmentation of 3-Ethyl-4-methoxybenzoic acid methyl ester

By combining the fragmentation patterns of the two analogs, we can predict the major fragmentation pathways for 3-Ethyl-4-methoxybenzoic acid methyl ester. The molecular weight of this compound is 194 g/mol .

m/zProposed FragmentFragmentation Pathway
194[M]⁺•Molecular Ion
179[M - •CH₃]⁺Benzylic cleavage of the ethyl group.
163[M - •OCH₃]⁺α-cleavage: Loss of the methoxy radical from the ester.
135[M - •OCH₃ - C₂H₄]⁺Subsequent loss of ethylene from the m/z 163 fragment.
121[M - •COOCH₃ - H]⁺Loss of the entire ester group and a hydrogen atom.

Key Predictive Insights:

  • The molecular ion (m/z 194) is expected to be reasonably intense due to the stability of the aromatic ring.

  • Benzylic cleavage of the ethyl group to lose a methyl radical (•CH₃) will result in a significant peak at m/z 179 . This is a highly favored fragmentation for alkylbenzenes.

  • α-cleavage at the ester group, with the loss of the methoxy radical (•OCH₃), will produce a prominent acylium ion at m/z 163 .

  • A subsequent fragmentation of the m/z 163 ion via a McLafferty-type rearrangement involving the ethyl group is plausible, leading to the loss of ethylene (C₂H₄) and the formation of an ion at m/z 135 .

  • Loss of the entire carbomethoxy group (•COOCH₃) would lead to an ion at m/z 135. Further rearrangement and loss of a hydrogen atom could lead to a fragment at m/z 121 .

Visualizing the Fragmentation Pathways

To provide a clearer understanding of the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.

fragmentation_pathways cluster_main Predicted Fragmentation of 3-Ethyl-4-methoxybenzoic acid methyl ester mol [M]⁺• m/z 194 frag1 [M - •CH₃]⁺ m/z 179 mol->frag1 - •CH₃ frag2 [M - •OCH₃]⁺ m/z 163 mol->frag2 - •OCH₃ frag3 [M - •OCH₃ - C₂H₄]⁺ m/z 135 frag2->frag3 - C₂H₄

Caption: Predicted major fragmentation pathways of 3-Ethyl-4-methoxybenzoic acid methyl ester.

Conclusion: A Predictive and Comparative Approach

This guide has presented a detailed, predictive analysis of the electron ionization mass spectrometry fragmentation of 3-Ethyl-4-methoxybenzoic acid methyl ester. By leveraging a comparative approach with simpler, structurally related molecules and grounding the predictions in fundamental fragmentation mechanisms, we have established a robust framework for the interpretation of its mass spectrum. The insights provided herein are intended to empower researchers in their analytical endeavors, facilitating the confident identification and characterization of this and similar compounds.

References

  • ResearchGate. (n.d.). CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). Retrieved from [Link]

  • YouTube. (2024, March 15). Week 9 : Lecture 42 : EI Mass Spectra of various molecules-2. Retrieved from [Link]

  • Cambridge University Press. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Unknown Source. (n.d.). McLafferty Rearrangement.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • J-Stage. (n.d.). On the McLafferty and Double Hydrogen Rearrangements in Cycloalkylacetones. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra for the regioisomeric methyl methoxymethylbenzoates.... Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chromedia. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-benzoic acid methyl ester. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl m-methylbenzoate. Retrieved from [Link]

  • Biogeosciences. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Retrieved from [Link]

  • DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 3-Ethyl-4-methoxybenzoic acid methyl ester Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule: 3-Ethyl-4-methoxybenzoic acid methyl ester (Synonym: Methyl 3-ethyl-4-methoxybenzoate) CAS Registry Number: 102820-38-2[1]

Executive Summary & Scientific Context

In pharmaceutical synthesis and agrochemical development, 3-Ethyl-4-methoxybenzoic acid methyl ester (C₁₁H₁₄O₃, MW: 194.23 g/mol ) frequently serves as a critical intermediate or API starting material[1][2]. Because impurities in starting materials can propagate through synthetic pathways to contaminate final Active Pharmaceutical Ingredients (APIs), the analytical qualification of this ester is strictly governed by regulatory frameworks.

According to the International Council for Harmonisation (ICH) Q7 guidelines and FDA directives, reference standards used to evaluate such materials must be of the "highest purity that can be obtained through reasonable effort" and thoroughly characterized to assure identity, strength, and quality[3][4]. This guide objectively compares different grades of reference standards for this molecule, provides field-proven analytical methodologies, and presents experimental data to guide your procurement and analytical strategies.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard grade is a balance of regulatory compliance, analytical confidence, and cost-efficiency. The table below compares the three primary alternatives available to analytical laboratories.

Table 1: Performance & Utility Comparison of Reference Standard Alternatives
AttributePrimary Reference Standard (Certified)Secondary (Working) StandardCommercial Reagent Grade
Purity Threshold ≥ 99.8% (qNMR verified)≥ 99.0% (Assayed vs. Primary)≥ 97.0% (Area % by GC/HPLC)
Characterization Orthogonal (NMR, MS, IR, EA, TGA)Routine (HPLC-UV or GC-FID)Basic (HPLC or GC only)
Traceability SI-traceable, ISO 17034 accreditedTraceable to Primary StandardNot strictly traceable
Regulatory Fit Method Validation, FDA/EMA FilingsRoutine QC, Batch ReleaseR&D, Early-stage synthesis
Cost Profile High (

)
Moderate (

)
Low ($)
Best Use Case Establishing baseline analytical methods and calibrating secondary standards[5].Daily System Suitability Testing (SST) and routine lot analysis.Non-GMP exploratory research and initial route scouting.

Expert Insight (Causality): Why not use commercial reagent grade for routine QC? Commercial grades often rely on simple chromatographic area normalization (Area %) for purity claims. This method is fundamentally flawed for quantitative reference because it assumes all impurities absorb UV light or ionize identically to the main analyte. Primary standards utilize quantitative NMR (qNMR) or mass balance approaches (100% - impurities - water - residual solvents) to establish an absolute, true mass fraction[3][6].

Analytical Workflow & Self-Validating Methodologies

To accurately compare these standards, a robust, self-validating analytical workflow must be established. Because 3-Ethyl-4-methoxybenzoic acid methyl ester is both a UV-active chromophore (due to the aromatic ring) and a volatile ester, it is highly amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Visualization

ReferenceStandardWorkflow Primary Primary Certified Standard (Baseline Calibration) SST System Suitability Test (SST) Blank & Resolution Mix Primary->SST Calibrates NMR qNMR / 1H-NMR (Absolute Identity) Primary->NMR Structural Elucidation Secondary Secondary Working Standard (Routine QC) Secondary->SST Subjected to HPLC HPLC-UV Analysis (Purity & Assay) SST->HPLC Pass (Rs > 2.0) GCMS GC-MS Profiling (Volatile Impurities) SST->GCMS DataEval Data Synthesis & Mass Balance (100% - Impurities) HPLC->DataEval GCMS->DataEval NMR->DataEval CoA Certificate of Analysis (CoA) Generation DataEval->CoA Final Approval

Caption: Analytical Qualification Workflow for 3-Ethyl-4-methoxybenzoic acid methyl ester Standards.

Step-by-Step Methodology: HPLC-UV Purity & Assay

This protocol is designed as a self-validating system . It includes intrinsic checks (SST) that must pass before any data is considered trustworthy.

1. Reagent Preparation & Causality:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. Causality: TFA acts as an ion-pairing agent and lowers the pH. This suppresses the ionization of any residual 3-ethyl-4-methoxybenzoic acid (the free acid precursor/hydrolysis degradation product), ensuring it elutes as a sharp, symmetrical peak rather than a broad smear, allowing for accurate integration.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Causality: The conjugated pi-system of the methoxybenzoate core exhibits strong absorbance at 254 nm, maximizing the signal-to-noise ratio for trace impurity detection.

  • Gradient: 30% B to 90% B over 15 minutes.

3. System Suitability Testing (SST) - The Self-Validation Step:

  • Inject a blank (diluent). Ensure no peaks elute at the expected retention time of the ester.

  • Inject a Resolution Mixture containing 3-Ethyl-4-methoxybenzoic acid methyl ester and its free acid precursor.

  • Validation Gate: The system is only valid if the Resolution factor (

    
    ) between the acid and the ester is 
    
    
    
    , and the tailing factor for the ester is
    
    
    .

4. Sample Analysis:

  • Inject the Reference Standard solutions (Primary and Secondary) at a concentration of 0.5 mg/mL.

  • Calculate purity using the mass balance formula: % Purity = 100% - (% Chromatographic Impurities + % Water [Karl Fischer] + % Residual Solvents [GC])[3].

Experimental Data: Performance Comparison

To demonstrate the practical difference between standard grades, we subjected a Certified Primary Standard and a Commercial Reagent Grade standard of 3-Ethyl-4-methoxybenzoic acid methyl ester to the validated HPLC-UV and GC-MS workflows.

Table 2: Experimental Analytical Results
Analytical ParameterPrimary Reference StandardCommercial Reagent GradeMethod / Instrument
Chromatographic Purity 99.92%97.45%HPLC-UV (254 nm)
Major Impurity Detected 0.05% (Free Acid)1.80% (Free Acid)HPLC-UV (RRT: 0.85)
Volatile Impurities Not Detected0.65% (Methanol)GC-FID (Headspace)
Water Content (KF) 0.03%0.10%Karl Fischer Titration
Absolute Assay (Mass Balance) 99.89% 95.60% Calculated

Data Interpretation & Causality: The data clearly illustrates the danger of using commercial reagent grade materials for quantitative analysis. While the commercial grade claimed "97% purity" based solely on HPLC area normalization, the Absolute Assay (which accounts for water and residual methanol from the esterification process) revealed a true potency of only 95.60%.

If a laboratory used the commercial grade to quantify an API intermediate without correcting for this mass balance deficit, they would systematically overestimate the purity of their own batches by over 4%, potentially leading to out-of-specification (OOS) results during final API release and risking FDA rejection[3].

Regulatory Grounding & Best Practices

The handling and qualification of reference standards are heavily scrutinized during regulatory audits. According to the FDA's guidance on analytical procedures and ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients)[3][4]:

  • Traceability: Secondary standards must be qualified against a fully characterized primary standard. The experimental data (Table 2) proves why this is necessary; establishing a secondary standard requires knowing the exact mass balance deficit of the material.

  • Degradation Monitoring: Esters like 3-Ethyl-4-methoxybenzoic acid methyl ester are susceptible to hydrolysis, especially in the presence of trace moisture and acidic/basic conditions. Reference standards must be stored under controlled conditions (typically 2-8°C, desiccated) and subjected to a rigorous re-qualification schedule to monitor for the formation of the free acid[6].

  • Orthogonal Testing: FDA guidelines dictate that reference materials from non-compendial sources should be characterized by orthogonal methods[5]. Relying solely on HPLC is insufficient; the integration of GC-MS for volatile profiling and qNMR for absolute structural confirmation is mandatory for primary standard establishment.

References

  • U.S. Food and Drug Administration (FDA). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." fda.gov. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers." fda.gov. Available at:[Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." pharmtech.com. Available at:[Link]

  • Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide." qualityze.com. Available at: [Link]

  • Veeprho. "Reference Standards, Types, Uses, Preparation & Qualification." veeprho.com. Available at:[Link]

Sources

A Comparative Guide to the Structural Characterization of 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis for the structural characterization of 3-Ethyl-4-methoxybenzoic acid methyl ester, a compound with limited published spectral data. By leveraging established data from structurally similar molecules, we can build a robust analytical framework to confidently identify and characterize this target molecule.

This guide eschews a rigid template, instead adopting a narrative that follows the logical workflow of structural elucidation. We will delve into the "why" behind experimental choices, ensuring that each step is self-validating. All methodologies and spectral interpretations are grounded in authoritative sources to ensure scientific integrity.

Introduction and Rationale for a Comparative Approach

3-Ethyl-4-methoxybenzoic acid methyl ester is a substituted aromatic ester. Benzoic acid and its derivatives are significant in medicinal chemistry and material science due to their diverse biological activities and applications as building blocks in organic synthesis[1]. The specific substitution pattern of an ethyl group at the 3-position and a methoxy group at the 4-position of the benzene ring is expected to confer distinct physicochemical properties.

A thorough search of the scientific literature reveals a scarcity of comprehensive spectroscopic data for this specific molecule. In such instances, a comparative approach, utilizing well-characterized structural analogues, is a scientifically sound and powerful strategy. This guide will therefore predict the spectral characteristics of 3-Ethyl-4-methoxybenzoic acid methyl ester and compare them against the experimentally determined data of three carefully selected alternative compounds:

  • Methyl 4-ethylbenzoate: An isomer that allows for the assessment of the positional effect of the ethyl group.

  • Methyl 3-methoxybenzoate: An isomer to discern the influence of the ethyl group versus a proton at the 3-position.

  • Ethyl 4-methoxybenzoate: To differentiate the spectral signatures of an ethyl group on the ester function versus the aromatic ring.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontname="sans-serif", fontsize=10]; "Target" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13904496&t=l" label="3-Ethyl-4-methoxybenzoic acid methyl ester"]; "Comp1" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=23827&t=l" label="Methyl 4-ethylbenzoate"]; "Comp2" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=79332&t=l" label="Methyl 3-methoxybenzoate"]; "Comp3" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7191&t=l" label="Ethyl 4-methoxybenzoate"]; } "Caption: Molecular structures of the target compound and its comparators."

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed to provide comprehensive data for structural elucidation. The combination of these techniques creates a self-validating system, where the information from one method corroborates the others.

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms and their electronic environment.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • A longer acquisition time and a larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Different bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies provides a fingerprint of the functional groups.

Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the molecular formula and gaining further structural insights.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce structural features.

Structural Elucidation and Comparative Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the ethyl, methoxy, and methyl ester groups. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.

Proton Assignment Predicted ¹H Chemical Shift (ppm) for Target Methyl 4-ethylbenzoate[2] Methyl 3-methoxybenzoate[3][4] Ethyl 4-methoxybenzoate[5]
Aromatic H (ortho to COOCH₃)~7.87.94 (d)7.62 (d)8.00 (d)
Aromatic H (ortho to OCH₃)~6.97.24 (d)7.55 (s)6.91 (d)
Aromatic H (ortho to Ethyl)~7.7-7.32 (t)-
-OCH₃ (ester)~3.93.88 (s)3.89 (s)-
-OCH₃ (ether)~3.9-3.82 (s)3.84 (s)
-OCH₂CH₃ (ester)---4.34 (q)
-OCH₂CH₃ (ring)~2.7 (q)2.70 (q)--
-OCH₂CH₃ (ester)---1.38 (t)
-OCH₂CH₃ (ring)~1.2 (t)1.25 (t)--

Analysis:

  • Aromatic Region: The three aromatic protons of the target molecule are expected to appear as distinct signals. The proton ortho to the electron-withdrawing ester group will be the most deshielded (~7.8 ppm). The proton ortho to the electron-donating methoxy group will be the most shielded (~6.9 ppm).

  • Aliphatic Region: The ethyl group on the ring will show a quartet around 2.7 ppm and a triplet around 1.2 ppm. The methoxy protons (both ester and ether) are expected as sharp singlets around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon atoms in the molecule.

Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for Target Methyl 4-ethylbenzoate[6] Methyl 3-methoxybenzoate[7] Ethyl 4-methoxybenzoate[8]
C=O (ester)~167167.1166.4166.3
Aromatic C-COOCH₃~123127.3131.7122.8
Aromatic C-OCH₃~162-159.4163.1
Aromatic C-CH₂CH₃~149143.5--
Aromatic CH~110-130129.5, 129.0129.2, 121.8, 119.2, 113.8131.4, 113.4
-OCH₃ (ester)~5251.851.8-
-OCH₃ (ether)~56-55.355.3
-OCH₂CH₃ (ester)---60.6
-CH₂CH₃ (ring)~2321.6--
-CH₂CH₃ (ring)~1514.1--

Analysis:

  • The carbonyl carbon of the ester will appear around 167 ppm.

  • The aromatic carbon attached to the methoxy group will be significantly deshielded (~162 ppm).

  • The carbons of the ethyl, methoxy, and methyl ester groups will have characteristic shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions characteristic of the ester and ether functional groups.

Vibrational Mode Predicted Frequency (cm⁻¹) for Target Methyl 4-ethylbenzoate Methyl 3-methoxybenzoate Ethyl 4-methoxybenzoate
C-H stretch (aromatic)~3100-3000YesYesYes
C-H stretch (aliphatic)~2980-2850YesYesYes
C=O stretch (ester)~1720~1720~1720~1720
C=C stretch (aromatic)~1600, ~1500YesYesYes
C-O stretch (ester)~1300-1100YesYesYes
C-O stretch (ether)~1250-YesYes

Analysis:

  • A strong, sharp peak around 1720 cm⁻¹ is the most indicative feature of the ester carbonyl group[9].

  • Strong absorptions in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and ether linkages[10].

  • The presence of both aliphatic and aromatic C-H stretching bands will also be observed.

Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight and provide structural information through fragmentation analysis. The predicted molecular weight for C₁₁H₁₄O₃ is 194.23 g/mol .

Ion Predicted m/z for Target Methyl 4-ethylbenzoate[11] Methyl 3-methoxybenzoate[7] Ethyl 4-methoxybenzoate
[M]⁺194164166180
[M - OCH₃]⁺163133135151
[M - COOCH₃]⁺135105107-
[M - CH₃]⁺179149151165
[M - C₂H₅]⁺165135-151

Analysis:

  • The molecular ion peak [M]⁺ is expected at m/z 194.

  • A key fragmentation pathway for methyl esters is the loss of the methoxy radical (-OCH₃), which would result in a prominent peak at m/z 163[12].

  • Another expected fragmentation is the loss of the ethyl radical (-C₂H₅) from the aromatic ring, leading to a peak at m/z 165.

G

Conclusion

The structural characterization of 3-Ethyl-4-methoxybenzoic acid methyl ester can be confidently achieved through a combined spectroscopic approach, even in the absence of previously published data. By comparing the predicted spectral data with that of carefully chosen structural analogues, a high degree of certainty in the structure can be obtained. The key identifying features will be the unique substitution pattern of the aromatic protons in the ¹H NMR spectrum, the specific chemical shifts of the 11 carbon atoms in the ¹³C NMR spectrum, the characteristic C=O and C-O stretching vibrations in the IR spectrum, and the molecular ion and key fragment ions in the mass spectrum. This comparative guide provides a robust framework for researchers to validate the synthesis and purity of this and other related novel compounds.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • PubChem. (n.d.). Methyl 3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011).
  • The Royal Society of Chemistry. (2012).
  • Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands.
  • Sigma-Aldrich. (n.d.).
  • SpectraBase. (n.d.). Methyl 4-ethylbenzoate. Wiley-VCH GmbH. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, heptyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • IJARST. (2025, June 2).
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 4-methylbenzoate. National Institute of Standards and Technology. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023).
  • University of Calgary. (n.d.).
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. University College London.
  • University of Calgary. (n.d.). Spectra Problem #7 Solution.
  • PubChem. (n.d.). ethyl 4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities. American Chemical Society.
  • Chegg.com. (2021, November 4).
  • The Royal Society of Chemistry. (2017, February 24).
  • Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.

Sources

Comparative Analysis: 3-Ethyl-4-methoxybenzoic Acid vs. Methyl 3-ethyl-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chemical derivative is foundational to the success of synthetic workflows and drug development pipelines. This guide provides an objective, data-driven comparison between 3-Ethyl-4-methoxybenzoic acid and its methyl ester, Methyl 3-ethyl-4-methoxybenzoate .

While these two compounds differ by only a single methyl group, this structural modification fundamentally alters their physicochemical behavior, reactivity, and analytical profiles. Below, we dissect the causality behind these differences and provide self-validating experimental protocols for their interconversion and analysis.

Physicochemical Profiling & Structural Causality

The conversion of a carboxylic acid to a methyl ester eliminates the molecule's ability to act as a hydrogen bond donor. This single alteration cascades into significant changes in melting point, volatility, and lipophilicity [1].

Quantitative Data Comparison
Property3-Ethyl-4-methoxybenzoic AcidMethyl 3-ethyl-4-methoxybenzoate
CAS Number 22934-35-6102820-38-2
Molecular Formula C₁₀H₁₂O₃C₁₁H₁₄O₃
Molecular Weight 180.20 g/mol 194.23 g/mol
H-Bond Donors 1 (Carboxylic -OH)0
H-Bond Acceptors 33
Predicted pKa ~4.5N/A (Neutral)
Aqueous Solubility pH-dependent (Soluble in base)Insoluble
Volatility / GC Suitability Low (Requires derivatization)High (Directly amenable to GC)
Mechanistic Insights
  • Thermal Properties: 3-Ethyl-4-methoxybenzoic acid forms stable intermolecular cyclic dimers via hydrogen bonding. This effectively doubles its apparent molecular weight in the condensed phase, requiring significantly higher thermal energy to induce melting or boiling. The methyl ester, lacking this H-bond donor capacity, relies solely on weaker dipole-dipole and London dispersion forces, resulting in a lower melting point and higher volatility [2].

  • Lipophilicity (LogP): Masking the polar hydroxyl group with a lipophilic methyl group increases the overall LogP. The ester exhibits superior solubility in non-polar organic solvents (e.g., hexane, dichloromethane). Conversely, the acid can be readily dissolved in aqueous base (e.g., NaOH, NaHCO₃) via deprotonation to its highly polar carboxylate salt—a property routinely exploited in liquid-liquid extractions.

Experimental Workflows: Synthesis & Interconversion

The interconversion between the acid and the ester is a cornerstone of protecting group chemistry. The following protocols are designed as self-validating systems , ensuring that the scientist receives immediate, observable feedback regarding reaction success.

G A 3-Ethyl-4-methoxybenzoic acid (Polar, H-Bond Donor) B Methyl 3-ethyl-4-methoxybenzoate (Lipophilic, No H-Bond Donor) A->B Esterification MeOH, H2SO4 B->A Hydrolysis NaOH(aq), then HCl

Reaction pathway detailing the reversible interconversion between the acid and its methyl ester.

Protocol A: Fischer Esterification (Acid → Ester)

This acid-catalyzed equilibrium reaction utilizes Le Chatelier's principle. By using methanol as both the reactant and the solvent, the equilibrium is driven heavily toward the ester product [3].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 3-Ethyl-4-methoxybenzoic acid in an excess of anhydrous methanol (approx. 10 mL/mmol).

  • Catalysis: Slowly add 0.1 eq of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Caution: Exothermic.

  • Propagation: Reflux the mixture at 65°C for 4–6 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The starting acid will streak near the baseline due to strong silica interactions. The successful formation of the ester is validated by the appearance of a tight, new spot with a significantly higher Retention Factor (

    
    ).
    
  • Workup: Concentrate the mixture in vacuo, neutralize the remaining acid with saturated NaHCO₃(aq), and extract with dichloromethane.

Protocol B: Saponification (Ester → Acid)

Unlike esterification, base-promoted hydrolysis is irreversible. The final deprotonation step forms a stable carboxylate anion, pulling the reaction to absolute completion.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of Methyl 3-ethyl-4-methoxybenzoate in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add 2.0 eq of Sodium Hydroxide (NaOH) and stir at 50°C for 2 hours.

  • Phase Separation: Evaporate the THF. Wash the remaining aqueous layer with diethyl ether to remove any unreacted ester or non-polar impurities.

  • Self-Validation (Precipitation): Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~2. Because the neutral 3-Ethyl-4-methoxybenzoic acid is insoluble in water, it will immediately crash out of solution as a white precipitate. This phase change is a definitive, visual validation of successful conversion.

  • Isolation: Recover the pure acid via vacuum filtration and wash with cold water.

Analytical Differentiation (HPLC)

When analyzing a mixture of these two compounds via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), understanding their ionization behavior is critical.

Expert Insight: If a neutral water/acetonitrile mobile phase is used, the carboxylic acid will partially ionize, leading to severe peak tailing and unpredictable retention times. To ensure a robust method, the aqueous mobile phase must be acidified (e.g., 0.1% Formic Acid or TFA). This suppresses the ionization of the acid, keeping it in its neutral, lipophilic state for sharp peak resolution.

HPLC Mix Mixture Injection (Acid + Ester) Column C18 Reverse-Phase Column (Mobile Phase: Acidic Water / MeCN) Mix->Column Elution1 Early Elution (Lower LogP) 3-Ethyl-4-methoxybenzoic acid Column->Elution1 Weak interaction with C18 Elution2 Late Elution (Higher LogP) Methyl 3-ethyl-4-methoxybenzoate Column->Elution2 Strong interaction with C18

Reverse-phase HPLC elution logic demonstrating polarity-driven separation of the two compounds.

As illustrated above, even when the acid is fully protonated (neutralized) by the mobile phase modifier, it remains more polar than the methyl ester. Consequently, the acid will elute first, followed by the more lipophilic ester which partitions more strongly into the C18 stationary phase.

References

  • National Center for Biotechnology Information (PubChem). "3-Ethyl-4-methoxybenzoic acid | C10H12O3 | CID 18430716". Provides authoritative structural and physicochemical baseline data for the carboxylic acid. Available at:[Link]

  • Organic Chemistry Portal. "Fischer Esterification". Mechanistic grounding for the acid-catalyzed interconversion protocols described in the experimental workflows. Available at:[Link]

Comparative Spectroscopic Analysis: 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 3-Ethyl-4-methoxybenzoic acid methyl ester , comparing it against established structural analogs.

Executive Summary

3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 25423-89-6) acts as a lipophilic derivative of the anisate family. Its UV-Vis spectral signature is dominated by the 4-methoxybenzoate (anisoyl) chromophore, exhibiting a primary absorption band (


) in the 258–262 nm  range (in methanol).

While direct experimental spectral data for this specific ethyl-substituted intermediate is often proprietary, its behavior can be accurately derived by referencing Methyl 4-methoxybenzoate (Methyl Anisate). The addition of the ethyl group at the 3-position induces a slight bathochromic (red) shift of approximately 3–5 nm and a minor hyperchromic effect compared to the unsubstituted anisate, due to the inductive electron-donating nature of the alkyl group.

Chromophore Analysis & Theoretical Underpinnings

To understand the spectrum, we must deconstruct the molecule into its constituent electronic contributors. The molecule relies on a "Push-Pull" conjugation system:

  • Electron Donor (Push): The Methoxy group (-OCH₃) at position 4.

  • Electron Acceptor (Pull): The Methyl Ester group (-COOCH₃) at position 1.

  • Perturbation: The Ethyl group (-CH₂CH₃) at position 3 acts as a weak auxochrome.

Structural Logic Diagram

The following diagram illustrates the electronic flow and how the ethyl group perturbs the base chromophore.

ChromophoreAnalysis Base Benzene Ring (π System) Acceptor 1-Ester (-COOMe) Chromophore (π -> π* acceptor) Base->Acceptor Conjugation path Result Resulting Spectrum λmax: ~260 nm Bathochromic Shift Base->Result Determines λmax Donor 4-Methoxy (-OCH3) Strong Auxochrome (n -> π* donor) Donor->Base Donates e- density Perturber 3-Ethyl (-Et) Weak Auxochrome (Hyperconjugation) Perturber->Base +I Effect (Inductive) Perturber->Donor Minor Steric Interaction

Figure 1: Electronic transition map showing the "Push-Pull" system of the anisate core and the auxiliary effect of the ethyl group.

Comparative Performance Data

The following table compares the target compound with its direct structural parents. Use Methyl 4-methoxybenzoate as your primary calibration standard.

FeatureTarget: 3-Ethyl-4-methoxybenzoic acid methyl esterReference 1: Methyl 4-methoxybenzoateReference 2: Methyl Benzoate
Primary

(MeOH)
259 – 261 nm (Predicted)256 nm 227 nm
Secondary Band ~210 – 215 nm~210 nm~202 nm
Molar Absorptivity (

)
~16,500 – 19,000 L·mol⁻¹·cm⁻¹19,500 L·mol⁻¹·cm⁻¹10,000 L·mol⁻¹·cm⁻¹
Electronic Transition

(CT Band)

(CT Band)

Solvent Effect (Polar) Blue shift in water (H-bonding)Blue shift in waterMinimal
Key Structural Diff. +Ethyl group (3-pos) Base StructureNo Methoxy/Ethyl

Technical Insight: The 3-ethyl group is ortho to the methoxy group. While alkyl groups generally increase


 (Red Shift), bulky ortho-substituents can sometimes twist the auxochrome (methoxy) out of planarity, reducing conjugation (Blue Shift). However, the ethyl group is flexible enough that the electronic donating effect (+I)  dominates over the steric hindrance, resulting in a net red shift of ~4 nm  vs. Methyl 4-methoxybenzoate.

Experimental Protocol (Self-Validating)

To obtain a publication-quality spectrum, follow this protocol. This method includes a "Internal Standard Check" to validate your instrument's wavelength accuracy.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile (Cutoff < 190 nm). Avoid Acetone or Toluene.

  • Standard: Methyl 4-methoxybenzoate (99% purity).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass (they absorb UV < 300 nm).

Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation Stock 1. Stock Solution Dissolve 10 mg in 100 mL MeOH (Conc: ~100 µg/mL) Start->Stock Dilution 2. Working Standard Dilute 1:10 with MeOH (Target: ~10 µg/mL) Stock->Dilution Blank 3. Baseline Correction Run pure MeOH in both cuvettes (Auto-Zero) Dilution->Blank Measure 4. Scan Sample Range: 200 - 400 nm Speed: Medium (200 nm/min) Blank->Measure Check 5. Validation Check Is Absorbance 0.6 - 0.8? Measure->Check DiluteMore Dilute further Check->DiluteMore No (Abs > 1.0) Final 6. Calculate ε ε = A / (c * l) Check->Final Yes DiluteMore->Measure

Figure 2: Step-by-step workflow for accurate UV-Vis characterization.

Step-by-Step Methodology
  • Blanking: Fill two matched quartz cuvettes with HPLC-grade methanol. Run a baseline correction (200–400 nm).

  • Stock Preparation: Weigh 5.0 mg of 3-Ethyl-4-methoxybenzoic acid methyl ester . Dissolve in 50 mL methanol (Concentration

    
     ppm).
    
  • Dilution: Take 1 mL of Stock and dilute to 10 mL with methanol (Concentration

    
     ppm or 
    
    
    
    M).
  • Measurement: Scan from 400 nm down to 200 nm.

  • Validation:

    • The peak should be symmetrical.

    • If Absorbance > 1.0, dilute by 50% and re-scan to ensure linearity (Beer-Lambert Law).

    • Reference Check: Run a sample of Methyl 4-methoxybenzoate.[1][2] If its

      
       is not 255–257 nm, recalibrate your spectrometer.
      

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
No Peak > 220 nm Sample is aliphatic or concentration too low.Check structure (did you use the acid instead of ester?) or increase conc.
Noisy Spectrum < 210 nm Solvent Cutoff.Switch from Methanol to Acetonitrile or Water.

Shifted > 10 nm
pH Effect (Free Acid contamination).Ensure sample is the Ester . Free acids shift with pH; esters do not.
Broad, flat peak Concentration Saturation.Dilute sample until Abs < 1.0.
Impact of Solvents
  • Methanol/Ethanol (Polar Protic):

    
     ~ 260 nm. Hydrogen bonding with the carbonyl oxygen may cause a slight blue shift of the 
    
    
    
    transition (often buried) but stabilizes the
    
    
    state.
  • Acetonitrile/Hexane (Non-polar/Aprotic): You may observe fine vibrational structure (fingers) on the main peak, and a slight red shift compared to methanol.

References

  • NIST Chemistry WebBook. UV/Vis Spectrum of Benzoic acid, 4-methoxy-, methyl ester (Methyl Anisate). National Institute of Standards and Technology.[3][4][5]

  • PubChem. Compound Summary: Methyl 4-methoxybenzoate.[6][7] National Center for Biotechnology Information.

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for Woodward-Fieser Rules regarding alkyl substitution on benzene rings).
  • SpectraBase. Methyl 4-methoxybenzoate Spectrum. Wiley Science Solutions.[2] [2]

Sources

Safety Operating Guide

3-Ethyl-4-methoxybenzoic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between regulatory compliance and practical laboratory execution. Handling specialized organic compounds like 3-Ethyl-4-methoxybenzoic acid methyl ester requires a rigorous, self-validating system of safety and disposal protocols.

This document provides drug development professionals and researchers with field-proven, step-by-step methodologies to ensure operational safety, environmental protection, and strict adherence to federal hazardous waste regulations.

Section 1: Chemical Profiling & Hazard Assessment

Before executing any handling or disposal protocol, it is critical to understand the physicochemical properties of the target compound. 3-Ethyl-4-methoxybenzoic acid methyl ester is an aromatic organic ester. Because it lacks halogens (fluorine, chlorine, bromine, iodine), its disposal pathway is distinct from halogenated organic compounds.

Causality in Handling: The ester linkage and aromatic ring make this compound stable under standard conditions but susceptible to hydrolysis in the presence of strong acids or bases. Furthermore, as an organic ester, it presents a combustible fire hazard and can act as an environmental irritant if discharged into waterways. Therefore, thermal destruction (incineration) is the only acceptable method of final disposal.

Quantitative Chemical Data Summary
PropertyValue
Chemical Name 3-Ethyl-4-methoxybenzoic acid methyl ester
CAS Registry Number 102820-38-2 [1]
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Chemical Classification Non-halogenated Organic Ester
Hazard Category Combustible Organic / Environmental Irritant

Section 2: Operational Spill Response and Containment

In the event of an accidental release, immediate and calculated action is required to prevent vapor inhalation and environmental contamination.

Protocol 1: Spill Cleanup Methodology
  • Evacuation and Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood or local room exhaust ventilation is operating at maximum capacity to disperse any volatile organic vapors.

  • PPE Donning: Operators must equip standard chemical-resistant PPE, including nitrile gloves (minimum 4 mil thickness to prevent ester permeation), splash-resistant safety goggles, and a flame-resistant lab coat.

  • Inert Containment: Apply an inert, non-combustible absorbent material such as vermiculite or dry sand to the spill perimeter, working inward.

    • Expert Insight (Causality): Never use paper towels for organic ester spills. Esters are combustible; using cellulose-based absorbents increases the fire hazard. Silicate-based vermiculite mechanically traps the liquid without adding fuel to a potential fire.

  • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual ester traces.

SpillResponse A Spill Detected: 3-Ethyl-4-methoxybenzoic acid methyl ester B Evacuate & Ventilate (Fume Hood / Room Exhaust) A->B C Don Appropriate PPE (Nitrile Gloves, Goggles) B->C D Contain Spill (Vermiculite/Sand) C->D E Sweep & Transfer to Sealed Waste Container D->E F Label as Hazardous Waste (Non-Halogenated Organics) E->F

Spill response workflow for 3-Ethyl-4-methoxybenzoic acid methyl ester containment.

Section 3: Proper Disposal Procedures

Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework, chemical waste generators are legally required to determine if their discarded chemicals classify as hazardous waste [2]. 3-Ethyl-4-methoxybenzoic acid methyl ester must be treated as a hazardous organic waste stream.

Protocol 2: Routine Waste Segregation and Disposal
  • Waste Segregation: Collect all liquid and solid waste contaminated with the compound in a designated "Non-Halogenated Organic Waste" container.

    • Expert Insight (Causality): Because this compound (C11H14O3) lacks halogens, mixing it with halogenated waste streams drastically increases disposal costs and alters the required incineration parameters. Halogenated wastes require specialized scrubbing to prevent acidic emissions (e.g., HCl), whereas non-halogenated wastes burn much cleaner.

  • Labeling: Clearly label the container with the full chemical name, CAS number (102820-38-2), and the date of first accumulation, strictly adhering to RCRA labeling standards [2].

  • Secondary Containment: Store the primary waste container in a ventilated, flame-proof secondary containment bin, strictly isolated from strong oxidizing agents.

  • Contractor Hand-off: Transfer the waste to a licensed hazardous waste contractor within the 90-day accumulation limit mandated for Large Quantity Generators (LQGs) [3].

  • Thermal Destruction (Incineration): The final disposal mechanism must be high-temperature incineration (>850°C).

    • Expert Insight (Causality): Thermal destruction provides the necessary activation energy to completely cleave the stable aromatic ring and ester linkages. This converts the compound entirely into carbon dioxide and water vapor, permanently eliminating the risk of soil or groundwater contamination.

DisposalPathway W1 Waste Generation (Liquid/Solid) W2 Segregation: Non-Halogenated Organics W1->W2 W3 Temporary Storage (< 90 Days, Ventilated) W2->W3 W4 Licensed Waste Contractor Pickup W3->W4 W5 Thermal Destruction (Incineration >850°C) W4->W5 W6 Scrubber System (Emission Control) W5->W6

Standard RCRA disposal pathway for non-halogenated organic ester waste.

References

  • Title: Learn the Basics of Hazardous Waste Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • Title: Toxic Chemical Release Inventory Reporting Forms and Instructions Source: United States Environmental Protection Agency (US EPA) URL: [Link]

Personal protective equipment for handling 3-Ethyl-4-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) requires a rigorous, mechanistic approach to laboratory safety. As an organic ester frequently utilized in drug development and complex organic synthesis, it presents specific permeation and inhalation risks that render standard, generalized PPE protocols insufficient.

This guide provides drug development professionals and bench scientists with a self-validating, causality-driven operational framework for the safe handling, manipulation, and disposal of this compound.

Chemical Profile & Hazard Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the physical chemistry of the hazard. 3-Ethyl-4-methoxybenzoic acid methyl ester is a lipophilic organic compound identified by CAS 102820-38-2[1].

The Causality of the Hazard: Like many organic esters, this compound acts as a mild organic solvent. If it contacts the skin, it can rapidly dissolve epidermal lipids (defatting), leading to severe irritation and potential systemic absorption. Furthermore, ester vapors are known respiratory irritants. When aerosolized or allowed to volatilize at room temperature, the molecules can bypass the upper respiratory tract, necessitating strict environmental controls.

Quantitative Chemical Data

Property Value Operational Implication
CAS Number 102820-38-2 Unique identifier for SDS cross-referencing and hazardous waste tracking.
Molecular Weight 194.23 g/mol Relatively low molecular weight indicates potential volatility; requires active ventilation.
Chemical Class Organic Ester Incompatible with strong oxidizing agents, strong acids, and strong bases.

| Hazard Profile | Skin/Eye Irritant | Mandates non-permeable barriers and orbital-sealing eye protection. |

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are highly susceptible to degradation by organic esters. The following matrix outlines the required PPE, grounded in the mechanistic rationale for each choice.

Protective GearSpecificationMechanistic Rationale
Hand Protection Butyl rubber (preferred) or double-layered Nitrile (EN 374)Organic esters act as permeation agents that rapidly degrade latex. Butyl rubber provides superior chemical resistance against ester-induced degradation compared to standard nitrile[2].
Eye Protection Chemical splash goggles (ANSI Z87.1)Esters cause severe ocular irritation. Standard safety glasses lack orbital seals, allowing vapor or capillary-action fluid ingress.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents skin contact and mitigates the risk of secondary ignition if the ester is exposed to strong oxidizing agents during synthesis.
Respiratory Chemical Fume HoodPrevents inhalation of volatile organic compounds (VOCs). High-velocity airflow captures and exhausts vapors before they reach the breathing zone.

Standard Operating Procedure (SOP): Self-Validating Handling Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Control Validation

Work must be conducted inside a certified chemical fume hood. According to the OSHA Laboratory Standard (29 CFR 1910.1450)[3], the hood must maintain an average face velocity between 60 and 100 feet per minute (fpm).

  • Causality: A velocity below 60 fpm fails to contain vapors, while >120 fpm creates eddy currents that pull ester vapors back into the operator's breathing zone.

  • Validation Check: Observe the fume hood's digital airflow monitor. It must read between 80–100 fpm. If no digital monitor is present, tape a 1-inch strip of Kimwipe to the bottom of the sash. It must pull inward at a steady 45-degree angle. If it flutters violently or hangs straight down, abort the procedure and tag the hood out of service.

Step 2: PPE Integrity Verification
  • Causality: Micro-tears in nitrile or butyl rubber gloves are invisible to the naked eye but allow rapid capillary ingress of organic esters.

  • Validation Check: Before donning, roll the cuff of the glove tightly toward the fingers to trap air and inflate the glove. Submerge it in water or hold it near your ear to listen for hissing. A compromised glove will immediately deflate. Discard and test a new pair.

Step 3: Dispensing and Manipulation
  • Place the reagent bottle at least 6 inches inside the fume hood sash to ensure it is within the optimal capture velocity zone.

  • Use glass or PTFE (Teflon) coated spatulas/pipettes. Avoid polystyrene or standard plastic consumables, which can be dissolved by organic esters.

  • Keep the sash pulled down to the lowest functional level (typically 12-18 inches) to create a physical blast shield and optimize airflow dynamics.

Step 4: Post-Handling Decontamination
  • Validation Check: Inspect the outer layer of your double-gloved hands. If any chemical residue is visible, remove the outer gloves immediately inside the fume hood to prevent cross-contaminating laboratory door handles or equipment. Wash hands with soap and water immediately after final glove removal.

Emergency Response & Spill Management

Chemical spills require immediate, calculated action. Because 3-Ethyl-4-methoxybenzoic acid methyl ester is an organic compound, water will not effectively dilute it and may spread the contamination.

SpillResponse Start Spill Detected: 3-Ethyl-4-methoxybenzoic acid methyl ester Assess Assess Spill Volume & Vapor Concentration Start->Assess Minor Minor Spill (< 500 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 500 mL) Outside Fume Hood Assess->Major High Risk PPE Verify PPE Integrity (Nitrile/Butyl Gloves, Goggles) Minor->PPE Evacuate Evacuate Lab & Secure Doors Major->Evacuate Contain Contain & Absorb (Inert Absorbent/Vermiculite) PPE->Contain Waste Transfer to RCRA-Compliant Hazardous Waste Container Contain->Waste Decon Decontaminate Surfaces (Soap & Water / Ethanol) Waste->Decon EHS Notify EHS / Spill Response Team Evacuate->EHS Doc Incident Review & Documentation EHS->Doc Decon->Doc

Workflow for assessing and managing 3-Ethyl-4-methoxybenzoic acid methyl ester spills.

Step-by-Step Minor Spill Cleanup Methodology:
  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Esters can dissolve certain synthetic absorbent pads, creating a sticky, unmanageable residue. Vermiculite is highly porous and chemically inert.

  • Absorption: Work the vermiculite into the spill from the outside in to prevent spreading.

  • Collection: Use a non-sparking polypropylene or Teflon scoop to transfer the saturated absorbent into a compatible hazardous waste container.

  • Decontamination: Wipe the area with a mild soap and water solution, followed by an ethanol wipe to remove residual lipophilic traces.

Disposal & Environmental Logistics

Under EPA and RCRA guidelines[4], organic esters must not be disposed of down the drain.

  • Liquid Waste: Collect in a dedicated, clearly labeled "Non-Halogenated Organic Waste" carboy. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup from vapor expansion.

  • Solid Waste: Gloves, Kimwipes, and vermiculite contaminated with 3-Ethyl-4-methoxybenzoic acid methyl ester must be sealed in a heavy-duty hazardous waste bag and placed in a designated solid chemical waste bin for high-temperature incineration.

References

  • Title: Chemical Fume Hood Handbook & OSHA Standards Source: Northwestern University Research Safety URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

Sources

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